rel-Biperiden EP impurity A-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H29NO |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(1R)-1-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20-,21-/m0/s1/i1D,3D,4D,7D,8D |
InChI Key |
YSXKPIUOCJLQIE-LUEZOWOASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@H]3C[C@@H]4C[C@H]3C=C4)O)[2H])[2H] |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to rel-Biperiden EP Impurity A-d5: An Internal Standard for Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of rel-Biperiden EP Impurity A-d5, a critical reference material used in the pharmaceutical industry. It details its identity, purpose, and application in the context of the European Pharmacopoeia (EP) requirements for the drug Biperiden. This guide includes physicochemical data, a representative analytical protocol, and workflow visualizations to support researchers in drug development and quality control.
Introduction: Identity and Significance
This compound is the stable isotope-labeled (deuterated) form of Biperiden Impurity A, a specified impurity in the European Pharmacopoeia monograph for Biperiden Hydrochloride[1]. Biperiden is an antiparkinsonian agent, and like all active pharmaceutical ingredients (APIs), its purity must be strictly controlled to ensure safety and efficacy.
-
Biperiden API: The active substance is the exo stereoisomer, specifically (1RS)-1-[(1RS,2SR,4RS)-Bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol[1][2].
-
Biperiden Impurity A: This is the corresponding endo stereoisomer, (1RS)-1-[(1SR, 2SR, 4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1- phenyl-3-(piperidin-1-yl)propan-1-ol[3][4][5]. It is a process-related impurity formed during the synthesis of Biperiden and must be quantified and limited to acceptable levels[1][6].
-
This compound: This is Impurity A where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms[7][8]. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods[7][9].
The primary application of this deuterated compound is to serve as an internal standard in analytical methods designed to accurately quantify the level of Impurity A in batches of Biperiden API or formulated drug products[7].
Physicochemical and Spectroscopic Data
The key quantitative data for Biperiden Impurity A and its deuterated analogue are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Biperiden EP Impurity A | This compound |
| IUPAC Name | (1RS)-1-[(1SR,2SR,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form)[3][4] | rel-(R)-1-((1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol[7][8] |
| Molecular Formula | C₂₁H₂₉NO[10][11][12] | C₂₁H₂₄D₅NO[8][10] |
| Molecular Weight | 311.47 g/mol [3][10] | 316.50 g/mol [8][10] |
| CAS Number | Not Assigned (NA) | Not Assigned (NA) |
Table 2: Mass Spectrometry Data (Theoretical)
| Compound | Adduct Ion (Expected) | Exact Mass (m/z) |
| Biperiden EP Impurity A | [M+H]⁺ | 312.2322 |
| This compound | [M+H]⁺ | 317.2636 |
Note: Exact mass values are calculated and may vary slightly in experimental results.
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative mass spectrometry, an ideal internal standard (IS) should behave identically to the analyte during sample extraction, chromatography, and ionization, but be clearly distinguishable by the detector. Stable isotope-labeled (SIL) compounds, such as deuterated standards, are considered the gold standard for this purpose[13][14][15].
Key advantages include:
-
Co-elution: The SIL-IS has nearly identical chromatographic retention time to the analyte, ensuring that both experience the same matrix effects at the same time[13][14][16].
-
Correction for Matrix Effects: Variations in signal due to ion suppression or enhancement from complex sample matrices are compensated for because the IS is affected in the same way as the analyte[13][16].
-
Improved Accuracy and Precision: The use of a SIL-IS corrects for variability in sample preparation, extraction recovery, and injection volume, leading to highly accurate and reproducible results[16][17]. This is a recommendation by regulatory agencies for robust bioanalytical methods[13][15].
Experimental Protocol: Quantification of Impurity A using LC-MS/MS
The following is a representative protocol for the quantification of Biperiden Impurity A in a Biperiden drug substance using this compound as an internal standard. This protocol should be fully validated according to ICH guidelines before implementation.
4.1 Materials and Reagents
-
Reference Standard: Biperiden EP Impurity A
-
Internal Standard: this compound
-
Biperiden drug substance (Test Sample)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
4.2 Preparation of Solutions
-
Standard Stock Solution (SSS) of Impurity A: Accurately weigh ~5.0 mg of Biperiden EP Impurity A and dissolve in a 50:50 mixture of acetonitrile and water to make a 100 µg/mL solution.
-
Internal Standard (IS) Stock Solution: Accurately weigh ~5.0 mg of this compound and dissolve in a 50:50 mixture of acetonitrile and water to make a 100 µg/mL solution.
-
Working IS Solution: Dilute the IS Stock Solution to a final concentration of 100 ng/mL.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the SSS into a blank diluent to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL. Add the Working IS Solution to each standard to achieve a final IS concentration of 10 ng/mL.
-
Test Sample Preparation: Accurately weigh ~25 mg of the Biperiden drug substance, dissolve in diluent, and dilute to a final theoretical concentration of 1 mg/mL. Spike with the Working IS Solution to a final IS concentration of 10 ng/mL.
4.3 LC-MS/MS Conditions (Illustrative)
-
LC System: UPLC/HPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Impurity A: Q1: 312.2 -> Q3: 112.1 (example transition)
-
IS (Impurity A-d5): Q1: 317.2 -> Q3: 112.1 (example transition)
-
4.4 Data Analysis
-
Integrate the peak areas for both the analyte (Impurity A) and the internal standard (Impurity A-d5).
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Impurity A in the test sample by interpolating its peak area ratio from the linear regression of the calibration curve.
Conclusion
This compound is an indispensable tool for pharmaceutical scientists tasked with ensuring the quality and safety of Biperiden. Its use as a stable isotope-labeled internal standard facilitates the development of robust, accurate, and precise analytical methods compliant with stringent regulatory expectations. By enabling reliable quantification of the endo isomer (Impurity A), this reference material plays a vital role in controlling process-related impurities and guaranteeing the purity profile of the final drug product.
References
- 1. drugfuture.com [drugfuture.com]
- 2. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. EP Biperiden Impurity A | [symteraanalytics.com]
- 5. superchroma.com.tw [superchroma.com.tw]
- 6. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. veeprho.com [veeprho.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biperiden EP Impurity A | Axios Research [axios-research.com]
- 11. klivon.com [klivon.com]
- 12. Biperiden EP Impurity A | NA | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. texilajournal.com [texilajournal.com]
- 17. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Unveiling the Molecular Weight of Deuterated Biperiden Impurity A
The molecular weight of rel-Biperiden EP Impurity A-d5 is approximately 316.50 g/mol . This value is a critical piece of information for researchers in drug development and analytical science, particularly for those utilizing isotope-labeled internal standards for quantitative analysis.
This technical brief outlines the molecular characteristics of rel-Biperiden EP Impurity A and its deuterated analogue, providing the foundational data necessary for accurate mass spectrometry and related analytical techniques.
Molecular Composition and Weight
The key to understanding the molecular weight of the deuterated impurity lies in its relationship to the parent compound, Biperiden, and its non-deuterated impurity counterpart. rel-Biperiden EP Impurity A is a known impurity of the anticholinergic drug Biperiden. The "-d5" designation signifies the replacement of five hydrogen atoms with five deuterium atoms, a modification that is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.[1]
The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable mass shift. This mass difference is the cornerstone of its application in sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).
The table below summarizes the core quantitative data for these compounds.
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) |
| rel-Biperiden EP Impurity A | C₂₁H₂₉NO | 311.46[2][3][4] |
| This compound | C₂₁H₂₄D₅NO | 316.50[1][5][6][7] |
The IUPAC name for the deuterated compound is rel-(R)-1-((1S, 2S, 4S)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol, which confirms that the five deuterium atoms are located on the phenyl group.[1][7]
Logical Relationship Diagram
The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), its impurity, and the deuterated internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. Biperiden EP Impurity A | NA | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 3. Biperiden impurity A European Pharmacopoeia (EP) Reference Standard [sigmaaldrich.com]
- 4. Biperiden EP Impurity A | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. Biperiden EP Impurity A | Axios Research [axios-research.com]
- 6. Biperiden EP Impurity A-d5 | Axios Research [axios-research.com]
- 7. veeprho.com [veeprho.com]
Synthesis of Deuterated Biperiden Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated impurities of biperiden. Biperiden is a muscarinic antagonist used in the treatment of Parkinson's disease. Deuterated analogs of pharmaceuticals and their impurities are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification. This document outlines proposed synthetic strategies, detailed experimental protocols, and relevant quantitative data for the preparation of these labeled compounds.
Introduction to Biperiden and its Impurities
Biperiden, chemically known as (1RS)-1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol, is a synthetic anticholinergic agent. During its synthesis and storage, various impurities can form. These include stereoisomers, degradation products, and byproducts from the manufacturing process. The European Pharmacopoeia (EP) lists several impurities, with some of the most common being the endo-isomer of biperiden (Impurity B) and various oxidative and acid degradation products. The structures of some key impurities are detailed below.
Common Biperiden Impurities:
-
Biperiden EP Impurity A: The endo form of biperiden.
-
Biperiden EP Impurity B: The endo form of biperiden.[1][2][3][4][5]
-
Oxidative Degradation Products: Can include N-oxides and other oxidized species.[6]
-
Acid Degradation Products: Result from the breakdown of biperiden in acidic conditions.[7][8][9]
Deuterium-labeled versions of these impurities are crucial for use as internal standards in analytical methods, allowing for precise quantification of the corresponding non-labeled impurities in drug substances and products.
Proposed Synthetic Pathways for Deuterated Biperiden Impurities
The synthesis of deuterated biperiden impurities can be approached in two primary ways: by incorporating deuterium into the standard biperiden synthesis route or by direct hydrogen-deuterium exchange on the final impurity molecule.
Synthesis of Biperiden-d5 (Phenyl-d5)
The most common commercially available deuterated biperiden is labeled on the phenyl ring (Biperiden-d5). This can be synthesized by modifying the standard biperiden synthesis, which typically involves a Grignard reaction between a phenylmagnesium halide and a suitable ketone precursor. By using a deuterated Grignard reagent, the deuterium labels can be incorporated in the final step.
Proposed Synthetic Workflow for Biperiden-d5:
Caption: Proposed synthetic workflow for Biperiden-d5.
Synthesis of Deuterated Biperiden Impurity B (endo-isomer-d5)
Biperiden Impurity B is the endo-isomer of biperiden. Its deuterated form can be synthesized in a similar manner to Biperiden-d5, but starting with the endo-isomer of the ketone precursor. The separation of exo and endo isomers is a critical step in the non-deuterated synthesis and would be equally important here.
Proposed Synthetic Workflow for endo-Biperiden-d5:
Caption: Proposed synthetic workflow for endo-Biperiden-d5.
General Deuteration of Other Biperiden Impurities
For other impurities, such as those formed through degradation, direct hydrogen-deuterium exchange (H/D exchange) on the isolated impurity may be a more practical approach. This is particularly useful when the synthesis of a deuterated precursor is not straightforward. Metal-catalyzed H/D exchange using deuterium oxide (D₂O) as the deuterium source is a common method.
General Workflow for H/D Exchange:
Caption: General workflow for H/D exchange.
Detailed Experimental Protocols
The following are proposed experimental protocols based on known organic chemistry transformations. Yields and purity are estimates based on analogous reactions in the literature and should be optimized for specific applications.
Preparation of Bromobenzene-d5
Materials:
-
Benzene-d6
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzene-d6 (1 equivalent) in a suitable solvent, add FeBr₃ (catalytic amount).
-
Slowly add bromine (1 equivalent) to the reaction mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours until the bromine color disappears.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain bromobenzene-d5.
Synthesis of Biperiden-d5
Materials:
-
1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one
-
Bromobenzene-d5
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a solution of bromobenzene-d5 (1.1 equivalents) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene-d5 solution and reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent solution to 0 °C. Add a solution of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Biperiden-d5.
Quantitative Data
The following tables summarize expected yields and purity for the key synthetic steps. These are estimates and will vary depending on reaction scale and optimization.
Table 1: Synthesis of Bromobenzene-d5
| Parameter | Value | Reference |
| Starting Material | Benzene-d6 | [10] |
| Product | Bromobenzene-d5 | [10][11] |
| Estimated Yield | 80-90% | [11] |
| Estimated Purity | >98% | [11] |
| Deuterium Incorporation | >99 atom % D | [10] |
Table 2: Synthesis of Biperiden-d5
| Parameter | Value | Reference |
| Starting Material | 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one | [12][13] |
| Reagent | Phenylmagnesium bromide-d5 | [14][15] |
| Product | Biperiden-d5 | - |
| Estimated Yield | 60-75% | Analogous Grignard Reactions |
| Estimated Purity | >98% (after chromatography) | Analogous Grignard Reactions |
| Deuterium Incorporation | >99 atom % D (on phenyl ring) | - |
Conclusion
The synthesis of deuterated biperiden impurities is achievable through established synthetic organic chemistry methodologies. For impurities where the deuterium label is desired on the phenyl ring, the use of a deuterated Grignard reagent in the final synthetic step is a viable strategy. For other impurities or for labeling at other positions, direct hydrogen-deuterium exchange offers a flexible alternative. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce these valuable analytical standards. Further optimization of reaction conditions will be necessary to achieve the desired yields and purity for specific applications.
References
- 1. alentris.org [alentris.org]
- 2. veeprho.com [veeprho.com]
- 3. (+/-)-Biperiden hydrochloride impurity B | C21H29NO | CID 134562405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biperiden EP Impurity B | NA | Pharma Impurities | Dr. Ashavin [drashavins.com]
- 5. Biperiden EP Impurity B | CAS No- NA | NA [chemicea.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Bromobenzene-d5 synthesis - chemicalbook [chemicalbook.com]
- 12. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]
- 13. EP1389188B1 - Method for the production of biperiden ii - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Analytical Landscape of Biperiden: A Technical Guide to rel-Biperiden EP Impurity A-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of rel-Biperiden EP impurity A-d5, a critical reference standard for the accurate quantification of the anticholinergic drug Biperiden. The guide covers its chemical identity, including the status of its CAS number, its principal applications in bioanalytical studies, and detailed experimental protocols for its use.
Chemical Identity and Data
This compound is the deuterium-labeled form of Biperiden EP Impurity A. The "rel" in the name indicates a racemic mixture of enantiomers. The deuterium labeling is specifically on the phenyl group, which provides a stable isotopic signature for use in mass spectrometry-based assays.
It is important to note that a specific CAS (Chemical Abstracts Service) number for this compound is generally not available and is often listed as "N/A" by various suppliers.[1][2][3] While a CAS number (2938691-75-7) exists for a "Biperiden-d5," this typically refers to the deuterated parent drug and not this specific impurity isomer.[4]
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| IUPAC Name | rel-(R)-1-((1S, 2S, 4S)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol | [3][5] |
| Molecular Formula | C₂₁H₂₄D₅NO | [3][5] |
| Molecular Weight | ~316.50 g/mol | [3][5] |
| Deuterium Incorporation | 5 Deuterium atoms (d5) | [5] |
| Typical Application | Internal Standard for GC-MS and LC-MS/MS | [5][6] |
| Storage Conditions | Store at 2-8°C, protect from light | Inferred from standard practice |
| Purity | High purity, suitable as a reference standard | [2] |
Role in Pharmaceutical Analysis and Drug Development
The primary and most critical application of this compound is as an internal standard in bioanalytical methods.[5] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest.[7] This ensures they co-elute chromatographically and experience similar extraction recovery and ionization efficiency (or suppression), thus correcting for variations during sample preparation and analysis.[7][8]
The use of this deuterated standard is crucial for:
-
Therapeutic Drug Monitoring (TDM): Accurately measuring Biperiden concentrations in patient plasma to ensure optimal dosing and avoid toxicity.[6]
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Biperiden.[5]
-
Bioequivalence (BE) Studies: Comparing the bioavailability of a generic drug product to the brand-name drug.
The diagram below illustrates the relationship between the active pharmaceutical ingredient (API) Biperiden, its non-deuterated impurity A, and the deuterated internal standard.
Experimental Protocols
While specific parameters may vary between laboratories, the following sections detail a validated experimental protocol for the therapeutic drug monitoring of Biperiden in human plasma using a deuterated internal standard, adapted from a published GC-MS method.[6]
Sample Preparation: Salt-Assisted Liquid-Liquid Microextraction (SALLME)
This extraction method is designed to efficiently isolate Biperiden and its internal standard from the complex plasma matrix.[6]
-
Aliquoting: Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Spiking: Add the internal standard (this compound) solution to the plasma sample.
-
Protein Precipitation & Extraction: Add a suitable organic solvent (e.g., acetonitrile) containing a salt (e.g., ammonium sulfate). Vortex vigorously to precipitate proteins and extract the analyte and internal standard into the organic layer.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube for analysis.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the chromatographic system (e.g., ethyl acetate for GC-MS).
The workflow for sample preparation and analysis is depicted below.
GC-MS Instrumentation and Conditions
The following conditions have been successfully used for the quantification of Biperiden.[6]
-
Gas Chromatograph: Agilent GC-MS system (or equivalent).
-
Column: HP-5MS capillary column (or similar non-polar column).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at an initial temperature (e.g., 150°C), ramp up to a final temperature (e.g., 280°C) to ensure proper separation.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
Ions Monitored (Example):
-
Biperiden: Select characteristic fragment ions (e.g., m/z 98, 242).
-
Biperiden-d5: Select the corresponding fragment ions shifted by +5 Da.
-
-
Quantification: The concentration of Biperiden is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve. The calibration curve for Biperiden was validated between 0.5 and 15 ng/mL.[6]
Synthesis and Characterization
The synthesis of deuterated pharmaceutical standards is a specialized process.[9] For this compound, the synthesis would typically involve:
-
Starting Material: Beginning with a deuterated precursor, such as d6-benzene, which would be used to create a d5-phenyl Grignard reagent.
-
Grignard Reaction: Reacting the d5-phenylmagnesium bromide with a suitable propanone precursor of Biperiden.[10]
-
Purification: Extensive chromatographic purification is required to isolate the desired impurity isomer from the main component and other related substances.
-
Characterization: The final product is thoroughly characterized using techniques like Mass Spectrometry (to confirm mass and deuterium incorporation), NMR Spectroscopy (to confirm structure and position of deuterium atoms), and HPLC/GC (to determine purity).
This rigorous process ensures the final product is suitable for use as a certified reference material.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Biperiden EP Impurity A-d5 | Axios Research [axios-research.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. A novel method for the therapeutic drug monitoring of biperiden in plasma by GC-MS using salt-assisted liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]
The Indispensable Role of Deuterated Standards in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, particularly in the realm of drug discovery and development, the pursuit of accurate and reproducible quantitative data is paramount. The inherent complexity of biological matrices presents a significant challenge, introducing variability that can compromise the integrity of analytical results. This technical guide delves into the core principles and practical applications of deuterated internal standards, elucidating their critical role in mitigating analytical variability and ensuring the generation of high-quality, reliable data in bioanalytical assays.
The Challenge of Bioanalytical Variability
Quantitative bioanalysis, especially when employing highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), is susceptible to a variety of factors that can introduce significant variability into the analytical workflow. These factors can be broadly categorized as:
-
Sample Preparation Inconsistencies: Variations in analyte recovery during extraction procedures such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Matrix Effects: The co-elution of endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[1]
-
Instrumental Fluctuations: Minor variations in injection volume, chromatographic conditions, and mass spectrometer performance over the course of an analytical run can contribute to data imprecision.
To counteract these sources of error, the use of an appropriate internal standard (IS) is a fundamental and widely accepted practice in quantitative bioanalysis.[2]
Deuterated Standards: The Gold Standard for Internal Standardization
Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), and particularly deuterated standards, are considered the "gold standard" for quantitative LC-MS assays.[3][4] Deuterated standards are synthetic versions of the analyte of interest where one or more hydrogen atoms have been replaced with their stable isotope, deuterium (²H or D).
The key advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte.[3] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[3] Consequently, any variability encountered by the analyte throughout the analytical process will be mirrored by the deuterated standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to a significant improvement in the accuracy and precision of the analytical method.[3][5]
Data Presentation: The Impact of Deuterated Standards on Assay Performance
The use of a deuterated internal standard can dramatically improve the performance of a bioanalytical method compared to using a structural analog or no internal standard at all. The following table summarizes a comparative study on the analysis of the marine anticancer agent kahalalide F, illustrating the enhanced precision and accuracy achieved with a deuterated internal standard.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) |
| Analogous Internal Standard | 96.8 | 8.6 (284) |
| Deuterated (D8) Internal Standard | 100.3 | 7.6 (340) |
Data adapted from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[2]
The data clearly demonstrates that the implementation of a deuterated internal standard resulted in a mean bias closer to the true value (100%) and a lower standard deviation, indicating a significant improvement in both the accuracy and precision of the assay.[2]
Experimental Protocols
The following are detailed methodologies for common bioanalytical workflows incorporating deuterated internal standards. These protocols are intended as a general guide and may require optimization for specific analytes and matrices.
Sample Preparation: Protein Precipitation (PPT)
This method is often used for its simplicity and speed in removing the bulk of proteins from biological fluids like plasma or serum.
Methodology:
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL in methanol) to each sample, standard, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases.
Methodology:
-
Sample Aliquoting: Aliquot 200 µL of the biological sample into a glass test tube.
-
Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution.
-
pH Adjustment (if necessary): Add 50 µL of a suitable buffer to adjust the pH of the sample to optimize the extraction of the analyte.
-
Extraction Solvent Addition: Add 1 mL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Extraction: Vortex the tubes for 5 minutes, followed by shaking on a reciprocating shaker for 15 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to achieve complete phase separation.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away.
Methodology:
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of the biological sample with 100 µL of 4% phosphoric acid in water. Add the deuterated internal standard. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the analyte and the deuterated internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the extract in 100 µL of mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
LC-MS/MS Analysis
The following provides a general set of parameters for the analysis of small molecule drugs using a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode depending on the analyte's properties.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard must be optimized.
-
Collision Energy and Cone Voltage: These parameters need to be optimized for each analyte and its deuterated standard to achieve the most stable and intense MRM signal.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterated standards in bioanalysis.
Caption: Comparison of bioanalytical workflows.
Caption: Compensation for matrix effects.
Caption: Internal standard selection guide.
Conclusion
Deuterated internal standards are an indispensable tool in modern bioanalysis. Their ability to mimic the behavior of the target analyte throughout the analytical workflow provides a robust mechanism for correcting for inevitable sources of variability, most notably matrix effects. The use of deuterated standards significantly enhances the accuracy, precision, and reliability of quantitative data, which is critical for making informed decisions in drug discovery, preclinical and clinical development, and therapeutic drug monitoring. While the initial investment in synthesizing a deuterated standard may be a consideration, the long-term benefits of generating high-quality, defensible data far outweigh the costs, ultimately leading to more efficient and successful drug development programs.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biperiden is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. As with any pharmaceutical active ingredient, the purity of Biperiden is critical to its safety and efficacy. This technical guide provides a comprehensive overview of Biperiden, with a particular focus on its synthesis, the formation of related impurities, and the analytical methodologies for their control. Detailed experimental protocols for synthesis and analysis are presented, alongside a summary of pharmacopeial impurity limits. Furthermore, this guide elucidates the mechanism of action of Biperiden through its interaction with muscarinic receptors and the subsequent signaling pathways.
Introduction
Biperiden, chemically known as (1RS)-1-[(1RS,2SR,4RS)-Bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol, is a non-selective muscarinic receptor antagonist with a higher affinity for the M1 subtype.[1] It is available as a hydrochloride salt for clinical use.[2][3] The control of impurities in the drug substance is a critical aspect of pharmaceutical development and manufacturing, as impurities can impact the safety and efficacy of the final drug product. This guide details the known process-related and degradation impurities of Biperiden.
Synthesis of Biperiden Hydrochloride
The synthesis of Biperiden hydrochloride is a multi-step process that can be susceptible to the formation of isomeric and other impurities. A general synthetic route is outlined below, with a detailed experimental protocol provided.
Synthesis Pathway
The synthesis of Biperiden typically involves a Grignard reaction as a key step. The process starts from 5-ethylene-2-norbornene, which is converted to the key intermediate, exo-5-acetylnorbornene. This intermediate then undergoes a Mannich reaction, followed by a Grignard reaction with a phenylmagnesium halide, and finally salt formation to yield Biperiden hydrochloride.[4] The stereochemistry of the bicycloheptene ring is crucial, with the exo isomer being the desired precursor for the pharmacologically active Biperiden.[4]
Caption: General synthesis pathway of Biperiden Hydrochloride.
Experimental Protocol for the Synthesis of Biperiden Hydrochloride
This protocol is a composite representation based on publicly available patent literature.[2][5][6]
Step 1: Preparation of exo-5-Acetylnorbornene (Intermediate II)
-
To a high-pressure autoclave, add 5-ethylene-2-norbornene (0.7 mol), acetonitrile (325 mL), deionized water (65 mL), palladium dichloride (3.6 g), and copper chloride (1.8 g).[5]
-
Purge the autoclave with nitrogen gas and then introduce oxygen to a pressure of 15-16 atmospheres.[5]
-
Heat the mixture to 80-90°C and maintain for 4 hours, monitoring the reaction by Gas Chromatography (GC).[5]
-
After completion, cool the reaction mixture to room temperature and filter through diatomaceous earth.[5]
-
Concentrate the filtrate under reduced pressure to obtain exo-5-acetylnorbornene as a colorless oil.[5]
Step 2: Preparation of 1-(exo-Bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one (Intermediate III)
-
In a reaction vessel, combine glacial acetic acid (480 mL), piperidine hydrochloride (0.5 mol), paraformaldehyde (0.5 mol), and exo-5-acetylnorbornene (0.45 mol).[2]
-
Heat the mixture to 95-98°C with stirring and maintain for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[2]
-
Upon completion, concentrate the reaction mixture to dryness.[2]
-
To the residue, add acetone (350 mL) and stir for 30 minutes. Filter the solid and dry to obtain the hydrochloride salt of Intermediate III.[2]
-
Dissolve the solid in a mixture of deionized water (120 mL) and dichloromethane (360 mL). Adjust the pH to 11-12 with 1N sodium hydroxide solution.[2]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 200 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to dryness to yield Intermediate III as a colorless oil.[2]
Step 3: Preparation of Biperiden (Intermediate V)
-
Prepare a Grignard reagent from bromobenzene and magnesium in anhydrous tetrahydrofuran.
-
To a solution of Intermediate III in anhydrous tetrahydrofuran, slowly add the prepared phenylmagnesium bromide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate to yield Biperiden free base.
Step 4: Preparation of Biperiden Hydrochloride
-
Dissolve the Biperiden free base (0.144 mol) in acetone (220 mL) and cool the solution to 0-5°C.[6]
-
Slowly bubble hydrogen chloride gas through the stirred solution until precipitation is complete.[6]
-
Continue stirring for an additional 20 minutes.[6]
-
Filter the solid, wash with a small amount of cold acetone, and dry under vacuum at 70-75°C for 4 hours to yield Biperiden Hydrochloride as a white powder.[6]
Biperiden Related Impurities
Several impurities can arise during the synthesis of Biperiden or upon its degradation. The European Pharmacopoeia (EP) lists several known impurities.[2]
Summary of Known Impurities
| Impurity Name | Chemical Name | Type |
| Impurity A | (1RS)-1-[(1SR,2SR,4SR)-Bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol (endo form) | Process-related (isomer) |
| Impurity B | (1RS)-1-[(1SR,2RS,4SR)-Bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol | Process-related (diastereomer) |
| Impurity C | (1RS)-1-[(1RS,2RS,4RS)-Bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol | Process-related (diastereomer) |
| Impurity D | 1-[(1RS,2SR,4RS)-Bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one | Process-related (intermediate) |
| Impurity E | 1-[(1RS,2RS,4RS)-Bicyclo[2.2.1]hept-5-en-2-yl]-3-(piperidin-1-yl)propan-1-one | Process-related (intermediate) |
| Impurity F | Benzene | Residual Solvent |
| Oxidative Degradants | Various products from oxidation | Degradation |
| Acid Degradants | Various products from acid hydrolysis | Degradation |
Data sourced from Pharmaffiliates and Chemicea Pharma.[5][6]
Pharmacopeial Limits for Impurities
The European Pharmacopoeia sets the following limits for impurities in Biperiden Hydrochloride:[2]
| Impurity | Limit |
| Impurity A | ≤ 0.50% |
| Impurity B | ≤ 0.50% |
| Impurity C | ≤ 0.50% |
| Any other impurity | ≤ 0.10% |
| Total of impurities A, B, and C | ≤ 1.0% |
| Total of other impurities | ≤ 0.50% |
| Impurity F (Benzene) | ≤ 2 ppm |
| Loss on drying | ≤ 0.5% |
| Sulfated ash | ≤ 0.1% |
| Heavy metals | ≤ 20 ppm |
Synthesis of Impurity A (endo-Biperiden)
The synthesis of the endo-isomer of Biperiden (Impurity A) follows a similar pathway to the active exo-isomer, but starts with the endo-isomer of 5-acetylnorbornene.
Caption: Synthesis pathway of Biperiden Impurity A (endo-isomer).
Analytical Methodologies
HPLC Method for the Determination of Biperiden and its Impurities
A validated, stability-indicating HPLC method is essential for the quality control of Biperiden. The following is a representative method based on published literature.[7][8][9]
Chromatographic Conditions:
-
Column: Kromasil 100 C8 (5 µm, 100 x 4.6 mm) or equivalent.[7]
-
Mobile Phase: A mixture of a buffer solution and acetonitrile. The buffer can be prepared by dissolving sodium dihydrogen phosphate in water and adjusting the pH.[8] A typical mobile phase composition is a 50:50 (v/v) mixture of methanol and a buffer (50 mM sodium dihydrogen phosphate and 5 mM 1-heptanesulfonic acid sodium salt, pH 2.5).[8]
-
Detection: UV at 205 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve USP Biperiden Hydrochloride RS and the relevant impurity reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Biperiden Hydrochloride sample in the mobile phase to a suitable concentration.
Validation Parameters:
The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[3][4][10][11]
Experimental Protocol:
-
Acid Hydrolysis: Reflux the drug substance in 0.1N HCl at 60°C for 30 minutes.[4]
-
Alkaline Hydrolysis: Reflux the drug substance in 0.1N NaOH at 60°C for 30 minutes.[4]
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat at an elevated temperature (e.g., 105°C).
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light.
After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by the validated HPLC method to observe for any degradation products.
Mechanism of Action and Signaling Pathway
Biperiden exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors.[12][13] It shows a preference for the M1 receptor subtype, which is highly expressed in the central nervous system.[1]
In Parkinson's disease, there is an imbalance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems in the striatum. By blocking the M1 receptors, Biperiden helps to restore this balance, thereby alleviating symptoms such as tremor and rigidity.[13]
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gq alpha subunit.[14][15]
Caption: Biperiden's inhibitory effect on the M1 muscarinic receptor signaling pathway.
Upon binding of the endogenous ligand acetylcholine, the M1 receptor activates the Gq protein, which in turn activates phospholipase C (PLC).[14][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺).[14] The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. Biperiden, by blocking the initial binding of acetylcholine to the M1 receptor, inhibits this entire signaling cascade.
Conclusion
The control of impurities is a fundamental requirement in the manufacturing of Biperiden to ensure its quality, safety, and efficacy. This technical guide has provided a detailed overview of the synthesis of Biperiden, the formation of its related impurities, and the analytical methods for their detection and quantification. The provided experimental protocols and pharmacopeial limits serve as a valuable resource for researchers and professionals in the field of drug development and quality control. A thorough understanding of the chemistry of Biperiden and its impurities, coupled with robust analytical methods, is essential for the consistent production of a high-quality active pharmaceutical ingredient. Furthermore, the elucidation of its mechanism of action provides a rational basis for its therapeutic use.
References
- 1. CN106187948B - Biperiden hydrochloride preparation method - Google Patents [patents.google.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. sdbonline.org [sdbonline.org]
- 4. Preparation method of biperiden hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]
- 6. proceedings.bas.bg [proceedings.bas.bg]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of Biperiden in Solid Dosage Forms | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]
- 13. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 14. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CD73-Adenosine A1R Axis Regulates the Activation and Apoptosis of Hepatic Stellate Cells Through the PLC-IP3-Ca2+/DAG-PKC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Impurities in the European Pharmacopoeia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the European Pharmacopoeia's (Ph. Eur.) framework for the control of impurities in pharmaceutical substances. Understanding and adhering to these standards is critical for ensuring the quality, safety, and efficacy of medicinal products. This document will delve into the classification of impurities, the key general chapters and monographs governing their control, and the experimental methodologies for their detection and quantification.
The Core Philosophy: A Framework for Impurity Control
The European Pharmacopoeia, in harmonization with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), has established a robust framework for the control of impurities. This framework is primarily detailed in the general monograph Substances for pharmaceutical use (2034) and the general chapter 5.10. Control of impurities in substances for pharmaceutical use.[1][2][3] These texts are complementary, with specific monographs providing acceptance criteria for impurities, while the general monograph outlines the principles for reporting, identification, and qualification of organic impurities.[1][3]
The Ph. Eur. classifies impurities into three main categories:
-
Organic Impurities: These can arise during the manufacturing process or storage of the drug substance. They may be starting materials, by-products, intermediates, degradation products, reagents, ligands, or catalysts.
-
Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, inorganic salts, and other residual materials.
-
Residual Solvents: These are organic volatile chemicals used during the synthesis of the drug substance or in the production of the finished drug product.
A specialized category for Elemental Impurities has also been established, focusing on catalysts and environmental contaminants that may be present in drug products.[4]
Organic Impurities: Thresholds and Control Strategies
The control of organic impurities is a cornerstone of the Ph. Eur.'s approach to ensuring the purity of active substances. The general monograph Substances for pharmaceutical use (2034), which aligns with the principles of the ICH Q3A guideline, sets forth thresholds for reporting, identifying, and qualifying these impurities.[2][5][6][7] These thresholds are based on the maximum daily dose of the active substance.
Key Thresholds for Organic Impurities
The following table summarizes the thresholds for reporting, identification, and qualification of organic impurities in active substances.[6][8][9]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | > 0.05% | > 0.10% or daily intake of > 1.0 mg (whichever is lower) | > 0.15% or daily intake of > 1.0 mg (whichever is lower) |
| > 2 g/day | > 0.03% | > 0.05% | > 0.05% |
Specified Impurity: An impurity that is individually listed and limited with a specific acceptance criterion in the new drug substance specification. A specified impurity can be either identified or unidentified.[10][11][12] Unspecified Impurity: An impurity that is limited by a general acceptance criterion, but not individually listed with its own specific acceptance criterion.[12] Qualification: The process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.[10][11]
Logical Workflow for Organic Impurity Management
The decision-making process for the identification and qualification of organic impurities follows a logical progression.
Elemental Impurities: A Risk-Based Approach
The control of elemental impurities is governed by the Ph. Eur. general chapter 5.20 Elemental impurities, which is aligned with the ICH Q3D guideline.[6][13][14] This approach moves away from the traditional heavy metals test to a risk-based strategy for assessing and controlling elemental impurities in drug products.[4]
Classification and Permitted Daily Exposures (PDEs)
Elemental impurities are classified based on their toxicity and the likelihood of their occurrence in the drug product. The ICH Q3D guideline establishes Permitted Daily Exposures (PDEs) for 24 elements, which are considered protective of public health.[14]
Class 1: As, Cd, Hg, Pb - Human toxicants that have limited or no use in the manufacture of pharmaceuticals. Class 2:
-
Class 2A: Co, Ni, V - Have a relatively high probability of occurrence in the drug product.
-
Class 2B: Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl - Have a lower probability of occurrence. Class 3: Ba, Cr, Cu, Li, Mo, Sb, Sn - Have relatively low toxicities.
The following table presents the oral PDEs for these elements.
| Element | Class | Oral PDE (µ g/day ) |
| Cd | 1 | 5 |
| Pb | 1 | 5 |
| As | 1 | 15 |
| Hg | 1 | 30 |
| Co | 2A | 50 |
| V | 2A | 100 |
| Ni | 2A | 200 |
| Tl | 2B | 8 |
| Au | 2B | 100 |
| Pd | 2B | 100 |
| Ir | 2B | 100 |
| Os | 2B | 100 |
| Rh | 2B | 100 |
| Ru | 2B | 100 |
| Se | 2B | 150 |
| Ag | 2B | 150 |
| Pt | 2B | 100 |
| Li | 3 | 550 |
| Sb | 3 | 120 |
| Ba | 3 | 1400 |
| Mo | 3 | 3000 |
| Cu | 3 | 3000 |
| Sn | 3 | 6000 |
| Cr | 3 | 11000 |
Experimental Protocol for Elemental Impurities
The determination of elemental impurities typically involves sample digestion followed by analysis using inductively coupled plasma-optical emission spectrometry (ICP-OES) or inductively coupled plasma-mass spectrometry (ICP-MS), as outlined in Ph. Eur. general chapter 2.4.20 Determination of elemental impurities.[15]
Sample Preparation (General Example - Microwave Digestion):
-
Accurately weigh a representative sample of the material to be tested into a suitable, clean vessel.
-
Add a sufficient volume of concentrated acid (e.g., nitric acid, hydrochloric acid). The choice of acid will depend on the sample matrix.
-
If required, add a small volume of hydrogen peroxide to aid in the oxidation of organic matter.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature and pressure according to a validated program to ensure complete digestion.
-
After cooling, carefully open the vessel and dilute the digest to a known volume with purified water.
Instrumental Analysis (General Example - ICP-MS):
-
Instrument Setup:
-
Plasma Gas (Ar) Flow Rate: Typically 15 L/min.
-
Auxiliary Gas (Ar) Flow Rate: Typically 0.9 L/min.
-
Nebulizer Gas (Ar) Flow Rate: Typically 1.0 L/min.
-
RF Power: 1550 W.
-
Detector Mode: Pulse counting.
-
-
Calibration: Prepare a series of calibration standards containing the elements of interest at concentrations bracketing the expected sample concentrations.
-
Analysis: Introduce the prepared sample solution into the ICP-MS. The instrument will measure the intensity of the ions at the specific mass-to-charge ratio for each element.
-
Quantification: The concentration of each element in the sample is determined by comparing its signal intensity to the calibration curve.
Residual Solvents: Classification and Analytical Procedures
The control of residual solvents is detailed in the Ph. Eur. general chapter 5.4. Residual solvents, which is harmonized with the ICH Q3C guideline.[6][13] Solvents are classified based on their toxicity.[16]
Classification of Residual Solvents
-
Class 1: Solvents to be avoided. Known human carcinogens, strongly suspected human carcinogens, and environmental hazards.
-
Class 2: Solvents to be limited. Nongenotoxic animal carcinogens or agents with other irreversible toxicity, such as neurotoxicity or teratogenicity.
-
Class 3: Solvents with low toxic potential.
Concentration Limits for Common Solvents
The following table provides the concentration limits for some common Class 1 and Class 2 solvents.
| Solvent | Class | Concentration Limit (ppm) |
| Benzene | 1 | 2 |
| Carbon tetrachloride | 1 | 4 |
| 1,2-Dichloroethane | 1 | 5 |
| 1,1-Dichloroethene | 1 | 8 |
| 1,1,1-Trichloroethane | 1 | 1500 |
| Acetonitrile | 2 | 410 |
| Chloroform | 2 | 60 |
| Cyclohexane | 2 | 3880 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
| Xylene | 2 | 2170 |
Experimental Protocol for Residual Solvents
The Ph. Eur. general method 2.4.24. Identification and control of residual solvents describes the use of static headspace gas chromatography (HS-GC) for the analysis of residual solvents.[17]
Sample Preparation: The sample preparation depends on the solubility of the substance.
-
Water-soluble substances: Dissolve the substance in water.[17]
-
Water-insoluble substances: Dissolve the substance in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[17][18]
HS-GC System A (Preferred System):
-
Column: Fused-silica capillary column (30 m x 0.32 mm) with a 1.8 µm film of poly[(cyanopropyl)(phenyl)][dimethyl]siloxane.
-
Temperatures:
-
Oven: 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, and hold for 20 min.
-
Injector: 140 °C.
-
Detector (FID): 250 °C.
-
-
Carrier Gas: Helium for chromatography at a constant pressure of 34.5 kPa.
-
Headspace Parameters:
-
Equilibration Temperature: 80 °C.
-
Equilibration Time: 60 min.
-
Workflow for Residual Solvent Analysis
The general workflow for analyzing residual solvents involves sample preparation, headspace sampling, and GC separation and detection.
Conclusion
A thorough understanding of the European Pharmacopoeia's requirements for impurities is fundamental for the development and manufacturing of safe and effective pharmaceuticals. By implementing the principles of impurity identification, qualification, and control, and by utilizing the prescribed analytical methodologies, researchers and drug development professionals can ensure compliance and contribute to the highest standards of public health. It is the responsibility of the user of the substance to ensure the suitability of a monograph for controlling impurities from a given manufacturing process.[1][19]
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. ema.europa.eu [ema.europa.eu]
- 3. drugfuture.com [drugfuture.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. edqm.eu [edqm.eu]
- 7. scribd.com [scribd.com]
- 8. uspbpep.com [uspbpep.com]
- 9. images.baidu1y.com [images.baidu1y.com]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 13. edqm.eu [edqm.eu]
- 14. edqm.eu [edqm.eu]
- 15. Ph. Eur. 2.4.20. Determination of elemental impurities - ECA Academy [gmp-compliance.org]
- 16. Residual Solvents Testing - Eurofins Scientific [eurofins.com]
- 17. ehpm.org [ehpm.org]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
The Gold Standard: A Technical Guide to Isotopic Labeling of Pharmaceutical Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, application, and analysis of isotopically labeled pharmaceutical standards. These standards are indispensable tools in modern drug development, offering unparalleled precision and accuracy in quantitative bioanalysis. This document details the core principles, experimental methodologies, and regulatory considerations essential for their effective implementation.
Introduction to Isotopic Labeling
Isotopically labeled compounds are molecules in which one or more atoms have been replaced with a heavier, stable isotope, most commonly Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1][2] These labeled analogues are chemically identical to the parent drug molecule but are distinguishable by their increased mass.[3] This mass difference forms the basis of their utility as internal standards in mass spectrometry-based assays, allowing for precise differentiation from the unlabeled analyte in complex biological matrices.[4][5]
The primary application of stable isotope-labeled (SIL) internal standards is to correct for variability during sample preparation and analysis.[6] By adding a known quantity of the SIL standard to a sample at the earliest stage, it experiences the same processing conditions as the analyte of interest—including extraction, derivatization, and injection into an analytical instrument.[3] Any loss of analyte during these steps is mirrored by a proportional loss of the SIL standard, enabling highly accurate quantification.
Key Applications:
-
Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system.[7]
-
Bioavailability and Bioequivalence Studies: Comparing different formulations or administration routes of a drug.
-
Quantitative Bioanalysis: Accurately measuring drug and metabolite concentrations in biological fluids like plasma, urine, and tissue homogenates.[8]
-
Metabolic Profiling: Identifying and quantifying drug metabolites.[9]
Selection of Isotopes: A Comparative Analysis
The choice between Deuterium and Carbon-13 for labeling is a critical decision, with each isotope presenting distinct advantages and disadvantages.
Deuterium (²H or D) Labeling: Deuterium labeling is often more straightforward and cost-effective to achieve.[10] However, it is not without its challenges. The primary concern is the potential for back-exchange of deuterium atoms with protons from the surrounding environment, particularly if the label is placed on a labile position (e.g., -OH, -NH, -SH).[11] Additionally, the significant mass difference between protium (¹H) and deuterium (²H) can sometimes lead to a "chromatographic isotope effect," where the labeled and unlabeled compounds separate slightly during liquid chromatography (LC).[11][12] This can compromise the accuracy of quantification if the two compounds experience different degrees of ion suppression in the mass spectrometer.
Carbon-13 (¹³C) Labeling: Carbon-13 is generally considered the "gold standard" for isotopic labeling.[11] ¹³C labels are incorporated into the carbon backbone of the molecule, making them metabolically and chemically stable with no risk of back-exchange.[11] The smaller relative mass difference between ¹²C and ¹³C results in negligible chromatographic isotope effects, ensuring that the labeled standard and the analyte co-elute perfectly.[12] The main drawback of ¹³C labeling is the often more complex and costly multi-step chemical synthesis required for its incorporation.[13]
Table 1: Comparison of Deuterium vs. Carbon-13 Labeling
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Synthesis Cost | Generally lower | Generally higher |
| Synthesis Complexity | Often simpler (e.g., H/D exchange) | More complex (multi-step synthesis) |
| Label Stability | Can be prone to back-exchange if not on a stable position | Highly stable, integrated into the carbon backbone |
| Chromatographic Isotope Effect | Can be significant, potentially affecting co-elution | Negligible, ensures co-elution with the analyte |
| Risk of Ion Suppression Mismatch | Higher, due to potential chromatographic separation | Very low |
Synthesis of Isotopically Labeled Standards
The two primary strategies for synthesizing isotopically labeled standards are Hydrogen-Deuterium (H/D) exchange and de novo chemical synthesis with labeled precursors.
Experimental Protocol: Hydrogen-Deuterium Exchange
This method is applicable for introducing deuterium labels and is particularly effective for N-heterocycles, alkylamines, and other molecules with exchangeable protons.[7]
Objective: To introduce deuterium atoms into a target pharmaceutical compound via catalytic H/D exchange.
Materials:
-
Target pharmaceutical compound
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
Metal catalyst (e.g., Rhodium complex, Ruthenium nanoparticles)[7][14]
-
Inert atmosphere reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: Prepare the appropriate metal catalyst solution or suspension in the deuterated solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: In the reaction vessel, dissolve the target pharmaceutical compound in the deuterated solvent.
-
Catalysis: Add the catalyst to the solution of the pharmaceutical compound.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for a specified period (e.g., 12-48 hours). The optimal temperature and time will depend on the substrate and catalyst.[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and determine the isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocol: De Novo Chemical Synthesis with ¹³C-Labeled Precursors
This method involves a multi-step synthesis to build the target molecule using commercially available building blocks containing ¹³C atoms.[5][13]
Objective: To synthesize a ¹³C-labeled pharmaceutical standard from a ¹³C-labeled starting material.
Example: Synthesis of ¹³C₄-labeled 1,4-Dihydropyridines [5]
Materials:
-
¹³C₂-Sodium acetate
-
Phosphoric acid
-
N,N'-Carbonyldiimidazole
-
Sodium imidazolate
-
Appropriate alcohol for esterification
-
Ammonium carbamate
-
Other necessary reagents and solvents for the specific Hantzsch modified synthesis[5]
Procedure (Conceptual Outline):
-
Preparation of ¹³C₄-Acetoacetate:
-
Acidify ¹³C₂-sodium acetate with phosphoric acid to produce ¹³C₂-acetic acid.
-
Acylate the ¹³C₂-acetic acid with N,N'-carbonyldiimidazole to form ¹³C₂-N-acetylimidazole.
-
Perform a Claisen condensation using sodium imidazolate as a catalyst to yield the sodium salt of 1,2,3,4-¹³C₄-acetoacetylimidazole.
-
Acidify and then esterify with the desired alcohol to produce the 1,2,3,4-¹³C₄-acetoacetic ester.[5]
-
-
Formation of ¹³C₄-3-Aminocrotonate:
-
Aminate the 1,2,3,4-¹³C₄-acetoacetic ester with ammonium carbamate.[5]
-
-
Hantzsch Dihydropyridine Synthesis:
-
React the ¹³C₄-3-aminocrotonate with an appropriate aldehyde and another equivalent of a β-ketoester (which can also be ¹³C-labeled if desired) under modified Hantzsch reaction conditions to form the ¹³C₄-labeled 1,4-dihydropyridine ring system.[5]
-
-
Purification and Characterization:
-
Purify the final product using recrystallization or column chromatography.
-
Confirm the structure and determine the isotopic purity and enrichment using ¹H NMR, ¹³C NMR, and HRMS.
-
Quality Control and Analysis
The quality of a SIL standard is paramount for its use in regulated bioanalysis. The two most critical parameters are chemical purity and isotopic purity (or enrichment).
Determination of Isotopic Purity
Isotopic purity is typically determined by high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS.[15]
Objective: To quantify the isotopic enrichment of a labeled pharmaceutical standard.
Procedure:
-
Sample Preparation: Dissolve the labeled standard in a suitable solvent.
-
LC-HRMS Analysis: Inject the sample into an LC-HRMS system. The liquid chromatography step separates the analyte from any impurities.[15]
-
Mass Spectrum Acquisition: Acquire the full scan mass spectrum of the eluting peak corresponding to the labeled standard.
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic mass of the unlabeled compound and the masses corresponding to the different isotopologues (molecules with different numbers of isotopic labels).[15]
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the isotopic purity by determining the percentage of the desired labeled isotopologue relative to all other isotopologues. Corrections for the natural abundance of isotopes may be necessary for high accuracy.[16]
-
Table 2: Example Isotopic Enrichment Data for Commercially Available Standards
| Compound | Isotope Label | Isotopic Enrichment (%) |
| Clonazepam | ring-[a]-¹³C₆ | 98%[17] |
| Alexidine·2HCl | D₁₀ | 98%[17] |
| Pregnenolone | 20,21-¹³C₂; 16,16-D₂ | 99% (¹³C), 98% (D)[18] |
| (+)-Tramadol-D6 HCl | D₆ | >98%[19] |
| (R)-Cinacalcet-D3 | D₃ | >98%[19] |
Application in Quantitative Bioanalysis
The use of SIL standards in LC-MS/MS assays is the industry standard for quantitative bioanalysis.
Experimental Protocol: Bioanalytical Method Validation
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the validation of bioanalytical methods.[4][20] The use of a stable isotope-labeled internal standard is highly recommended, especially for mass spectrometry-based methods.[20]
Key Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different lots of blank biological matrix.[20]
-
Calibration Curve: A standard curve is prepared by spiking blank matrix with known concentrations of the analyte and a constant concentration of the internal standard. The curve should have a blank, a zero sample (with IS), and at least six non-zero concentration levels.[4][21]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[22]
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. This should be investigated using at least six lots of blank matrix from individual donors.[20]
-
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[22]
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation (Chromatographic Methods)
| Parameter | Acceptance Criteria |
| Calibration Curve | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ)[21] |
| Accuracy (Mean) | Within ±15% of the nominal concentration (±20% at LLOQ)[21] |
| Precision (CV%) | ≤15% (≤20% at LLOQ)[21] |
| Selectivity | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the internal standard[23] |
| Matrix Effect (CV%) | The coefficient of variation of the IS-normalized matrix factor should be ≤15%[20] |
Regulatory Considerations
Both the FDA and EMA provide detailed guidance on bioanalytical method validation. The harmonized ICH M10 guideline is now the global standard.[4][24]
Key Regulatory Points:
-
Internal Standard: A stable isotope-labeled analogue of the analyte is the preferred internal standard for mass spectrometric assays.[4][20]
-
Purity of Standards: The isotopic purity of the SIL standard should be high to prevent interference from any unlabeled analyte present as an impurity.[20]
-
Validation: The bioanalytical method must be fully validated to demonstrate its suitability for its intended purpose, covering all the parameters outlined in Section 5.1.[24]
-
Cross-Validation: If different analytical methods are used within or between studies, cross-validation is required to ensure consistency of results.
Conclusion
Isotopically labeled pharmaceutical standards are a cornerstone of modern, regulated bioanalysis. Their ability to mimic the behavior of the analyte during sample processing and analysis allows for a level of accuracy and precision that is unattainable with other methods. While the synthesis of these standards, particularly ¹³C-labeled compounds, can be complex, their value in generating high-quality, reliable data for pharmacokinetic and other critical studies in drug development is undisputed. A thorough understanding of the principles of their synthesis, quality control, and application within a validated bioanalytical framework is essential for any researcher in the pharmaceutical sciences.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. fda.gov [fda.gov]
- 5. sioc-journal.cn [sioc-journal.cn]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ukisotope.com [ukisotope.com]
- 12. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.lgcstandards.com [documents.lgcstandards.com]
- 14. researchgate.net [researchgate.net]
- 15. almacgroup.com [almacgroup.com]
- 16. researchgate.net [researchgate.net]
- 17. Drug Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 18. Biological Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 19. Drug Substance Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 22. japsonline.com [japsonline.com]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. ema.europa.eu [ema.europa.eu]
Technical Guide: Physical Properties of rel-Biperiden EP Impurity A-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical and chemical properties of rel-Biperiden EP Impurity A-d5. This deuterated analog of Biperiden EP Impurity A serves as a critical internal standard for the quantitative analysis of Biperiden and its related substances in various analytical and pharmacokinetic studies. Its isotopic labeling ensures high accuracy and precision in mass spectrometry-based detection methods. This document compiles available data on its properties, alongside detailed experimental protocols relevant to its analysis, to support researchers and scientists in the fields of drug development and quality control.
Chemical Identity and Physical Properties
Table 1: Chemical Identification of this compound
| Property | Value |
| IUPAC Name | rel-(R)-1-((1S, 2S, 4S)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol |
| Molecular Formula | C₂₁H₂₄D₅NO |
| Molecular Weight | 316.50 g/mol |
| CAS Number | Not Assigned |
| Parent Compound | Biperiden |
Table 2: Physical Properties of Biperiden and its Hydrochloride Salt (Reference Data)
| Property | Biperiden | Biperiden Hydrochloride |
| Melting Point | 114 °C[1] | ~270 °C (with decomposition)[2] |
| Boiling Point | Not available | 462.1 °C (Predicted)[3] |
| Solubility | Insoluble in water[4] | Slightly soluble in water, methanol, and ethanol. Freely soluble in formic acid. Practically insoluble in diethyl ether.[2] |
| Appearance | White crystalline powder | White to brownish and yellowish-white crystalline powder[2] |
It is important to note that the deuteration in this compound is unlikely to significantly alter its solubility and appearance compared to the non-labeled Biperiden EP Impurity A. However, slight variations in melting and boiling points may exist.
Experimental Protocols
The analysis of Biperiden and its impurities is predominantly carried out using High-Performance Liquid Chromatography (HPLC). The following protocols are based on established methods for the parent drug and are applicable for the analysis of this compound, particularly when used as an internal standard.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for the separation and quantification of Biperiden and its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A reversed-phase column, such as a C18 (e.g., Nucleodure C18, 5 µm, 25 cm x 4.6 mm) or a C8 column, is suitable for separation.[5]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.2% perchloric acid in 0.01M sodium perchlorate solution and acetonitrile in a 50:50 (v/v) ratio has been successfully used.[5] For MS compatibility, formic acid can be used as a substitute for phosphoric or perchloric acid.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection: UV detection at 210 nm is a common method.[5] For enhanced selectivity and sensitivity, particularly when using a deuterated internal standard, a mass spectrometer is the detector of choice.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to an appropriate concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the structure of Biperiden and its impurities, including the position of the deuterium labels in this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Experiments: Standard 1H and 13C NMR experiments are performed to determine the chemical structure. For detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be employed. The absence of signals in the 1H NMR spectrum at the positions of deuteration and the corresponding changes in the 13C NMR spectrum would confirm the isotopic labeling.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is essential for the analysis of this compound.
-
Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for the analysis of Biperiden and its related compounds.
-
Analysis: The mass spectrometer can be operated in full scan mode to identify the molecular ion of this compound. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) would be employed, using the deuterated compound as an internal standard for the quantification of the non-deuterated impurity A. The mass difference of 5 Da between the analyte and the internal standard allows for clear differentiation and accurate measurement.
Visualizations
Analytical Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of pharmaceutical impurities using an internal standard like this compound.
Caption: General workflow for quantitative impurity analysis using an internal standard.
Logical Relationship in Quantitative Analysis
The diagram below outlines the logical relationship between the analyte, the internal standard, and the final calculated concentration in a typical quantitative analysis.
Caption: Logical flow for calculating analyte concentration with an internal standard.
References
- 1. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. lookchem.com [lookchem.com]
- 4. apexbt.com [apexbt.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for biperiden in bulk form and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Biperiden in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust analytical method for the quantitative determination of Biperiden in human plasma. The methodology employs a stable isotope-labeled internal standard, Biperiden-d5, and utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection. This approach ensures high selectivity, accuracy, and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol outlines procedures for sample preparation via liquid-liquid extraction, chromatographic separation, and mass spectrometric detection. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Biperiden is an anticholinergic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Accurate and reliable quantification of Biperiden in biological matrices is crucial for pharmacokinetic profiling and ensuring therapeutic efficacy and safety. The use of a deuterated internal standard, such as Biperiden-d5, is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4][5] This document provides a comprehensive protocol for the analysis of Biperiden in human plasma, validated to meet regulatory guidelines.
Experimental Protocols
Materials and Reagents
-
Biperiden hydrochloride (Reference Standard)
-
Biperiden-d5 hydrochloride (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Ammonium Hydroxide (NH4OH)
-
Human K2-EDTA Plasma
-
Hexane
-
Deionized Water
Instrumentation
-
Shimadzu Prominence/Nexera Liquid Chromatography (LC) system or equivalent[4]
-
Sciex API 4000 tandem mass spectrometer or equivalent[4]
-
XBridge Phenyl LC column (4.6 × 100 mm, 3.5 µm)[4]
Sample Preparation: Liquid-Liquid Extraction
-
Spiking: To 290 µL of human plasma, add the appropriate volume of Biperiden standard solutions and a fixed concentration of Biperiden-d5 internal standard solution.
-
Extraction: Add a suitable volume of hexane to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
Centrifugation: Centrifuge the samples at a sufficient speed and duration to achieve complete phase separation.
-
Supernatant Transfer: Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Biperiden and its deuterated internal standard are achieved using the following parameters:
| Parameter | Condition |
| LC Column | XBridge Phenyl (4.6 × 100 mm, 3.5 µm)[4] |
| Mobile Phase | Isocratic elution with 0.025% NH4OH in 67% acetonitrile[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM)[4] |
| Mass Transition (Biperiden) | m/z 312 → 143[4] |
| Mass Transition (Biperiden-d5) | m/z 317 → 148[4] |
Quantitative Data Summary
The described method has been validated for its performance. The key quantitative parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.100 - 10.0 ng/mL[4] |
| Correlation Coefficient (r²) | >0.99[5] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[4] |
| Accuracy (at LLOQ) | Within ±20% |
| Precision (at LLOQ) | <20% RSD |
| Accuracy (Low, Medium, High QC) | 99.2% to 102.1%[4] |
| Precision (Between-day, Low, Medium, High QC) | 2.1% to 6.5% CV[4] |
Experimental Workflow Diagram
Caption: Experimental workflow for Biperiden analysis.
Conclusion
The presented LC-MS/MS method with a deuterated internal standard provides a reliable and sensitive approach for the quantification of Biperiden in human plasma. The detailed protocol and validated performance data demonstrate its suitability for demanding applications in clinical and pharmaceutical research, ensuring high-quality data for pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BIPERIDEN oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biperiden Challenge Model in Healthy Elderly as Proof‐of‐Pharmacology Tool: A Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Pharmacokinetic Study of Biperiden Using Stable Isotope-Labeled Internal Standard rel-Biperiden EP impurity A-d5
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for conducting a pharmacokinetic (PK) study of Biperiden. It outlines the use of a deuterium-labeled analog, rel-Biperiden EP impurity A-d5, as an internal standard (IS) to ensure accurate quantification of Biperiden in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Biperiden is a muscarinic antagonist primarily used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms[1]. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for optimizing dosing regimens and ensuring patient safety. Pharmacokinetic studies provide essential data, including parameters like maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½)[2][3].
Quantitative bioanalysis using LC-MS/MS is the gold standard for determining drug concentrations in biological samples. The accuracy and reproducibility of these methods are significantly enhanced by using a stable isotope-labeled (SIL) internal standard[4][5]. A SIL-IS, such as this compound, is chemically identical to the analyte (Biperiden) but has a higher mass due to the incorporated isotopes (deuterium)[6][7]. This allows it to co-elute with the analyte and experience similar extraction recovery and matrix effects, providing a reliable reference for quantification[4][5]. This protocol details a pre-clinical or clinical pharmacokinetic study design for Biperiden, employing this compound for robust bioanalysis.
Study Objectives
-
Primary Objective: To determine the key pharmacokinetic parameters of Biperiden following a single oral administration in a relevant biological system (e.g., healthy human volunteers or an appropriate animal model).
-
Secondary Objective: To validate a sensitive and specific LC-MS/MS method for the quantification of Biperiden in plasma, using this compound as the internal standard.
Study Design and Conduct
This section outlines a general single-dose, open-label study design. The specifics (e.g., dose level, subject number) should be adjusted based on previous data and study goals.
Study Population
A cohort of healthy adult subjects (or a relevant animal species, e.g., Sprague-Dawley rats) will be enrolled. Subjects should meet specific inclusion/exclusion criteria, including age, weight, and health status, as defined by relevant ethical and regulatory guidelines[8][9].
Dosing and Sample Collection
-
Administration: A single oral dose of Biperiden hydrochloride (e.g., 4 mg) is administered to subjects after an overnight fast[1][3].
-
Blood Sampling: Venous blood samples (e.g., 3-5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at specified time points.
-
Sample Processing: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within one hour of collection and stored at -80°C until analysis.
Table 1: Example Study Design and Sampling Schedule
| Parameter | Description |
|---|---|
| Study Type | Single-dose, open-label, one-period |
| Drug Product | Biperiden HCl Tablets |
| Dose | 4 mg (oral) |
| Subjects | 12 healthy volunteers |
| Blood Sampling Times (hours post-dose) | 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48, and 72 |
| Biological Matrix | K2-EDTA Plasma |
Experimental Protocol: Bioanalytical Method
This protocol describes the quantification of Biperiden in plasma using this compound as an internal standard.
Materials and Reagents
-
Biperiden reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Control human plasma
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 2: Suggested LC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| HPLC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (Analyte) | Biperiden: Q1/Q3 to be determined empirically (e.g., m/z 312.2 -> 98.1) |
| MRM Transition (IS) | Biperiden-d5: Q1/Q3 to be determined empirically (e.g., m/z 317.2 -> 103.1) |
Note: MRM transitions are hypothetical and must be optimized during method development.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., EMA, FDA)[8][9]. Validation includes assessing linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.
Table 3: Example Calibration Curve and QC Performance
| Sample Type | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| CAL 1 | 0.1 | 0.098 | 98.0 | - |
| CAL 2 | 0.2 | 0.205 | 102.5 | - |
| CAL 3 | 1.0 | 1.03 | 103.0 | - |
| CAL 4 | 5.0 | 4.85 | 97.0 | - |
| CAL 5 | 20.0 | 19.5 | 97.5 | - |
| CAL 6 | 50.0 | 51.2 | 102.4 | - |
| LLOQ QC | 0.1 | 0.101 | 101.0 | 6.5 |
| Low QC | 0.3 | 0.295 | 98.3 | 5.8 |
| Mid QC | 15.0 | 15.4 | 102.7 | 4.2 |
| High QC | 40.0 | 39.2 | 98.0 | 3.9 |
| Linear Range: 0.1 - 50 ng/mL, r² > 0.995 |
Pharmacokinetic Data Analysis
The plasma concentration-time data for Biperiden will be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). Key parameters will be calculated and summarized.
Table 4: Summary of Key Pharmacokinetic Parameters (Mean ± SD)
| Parameter | Unit | Value |
|---|---|---|
| Cmax | ng/mL | 4.5 ± 0.9 |
| Tmax | h | 1.5 (1.0 - 2.0)* |
| AUC(0-t) | ng·h/mL | 75.6 ± 15.2 |
| AUC(0-inf) | ng·h/mL | 88.3 ± 18.1 |
| t½ (elimination) | h | 21.3 ± 4.5 |
| CL/F | L/h | 45.3 ± 9.7 |
| Vz/F | L | 1410 ± 290 |
*Tmax reported as median (range). Note: Data are hypothetical and for illustrative purposes only. Actual values for Biperiden can be found in the literature[1][2][3].
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow of the pharmacokinetic study, from subject participation to final data analysis.
Caption: Workflow for the Biperiden pharmacokinetic study.
References
- 1. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Pharmacokinetic and pharmacodynamic studies following the intravenous and oral administration of the antiparkinsonian drug biperiden to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. veeprho.com [veeprho.com]
- 8. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Quantification of Biperiden in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Biperiden in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation technique and utilizes a stable isotope-labeled internal standard (Biperiden-d5) to ensure accuracy and precision. The method is validated according to established bioanalytical guidelines and is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.
Introduction
Biperiden is an anticholinergic agent primarily used in the treatment of Parkinson's disease and extrapyramidal symptoms induced by neuroleptic drugs.[1] Therapeutic drug monitoring of Biperiden is crucial due to its potential for causing anticholinergic syndrome at high doses.[1] This necessitates a reliable and validated bioanalytical method for its quantification in biological matrices like plasma. This application note presents a detailed protocol for the determination of Biperiden in human plasma using LC-MS/MS, a technique known for its high selectivity and sensitivity.[2]
Principle
The method involves the extraction of Biperiden and an internal standard (Biperiden-d5) from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. The analytes are quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[3]
Materials and Reagents
-
Biperiden hydrochloride reference standard
-
Biperiden-d5 internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Instrumentation
-
Liquid Chromatography System: Shimadzu Prominence/Nexera or equivalent[4]
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer[4]
-
Analytical Column: XBridge Phenyl (4.6 x 100 mm, 3.5 µm) or equivalent[4]
Experimental Protocols
-
Primary Stock Solutions: Prepare individual stock solutions of Biperiden and Biperiden-d5 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Biperiden stock solution in 50% methanol to create working standards for calibration curve and QC samples.
-
Internal Standard Spiking Solution: Dilute the Biperiden-d5 stock solution in 50% methanol to a final concentration of 50 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 20 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 1.5, and 8.0 ng/mL).[4]
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard spiking solution (Biperiden-d5, 50 ng/mL) to each tube and vortex briefly.
-
Add 1 mL of hexane (or another suitable organic solvent) and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
Experimental Workflow Diagram
Caption: Workflow for Biperiden quantification in plasma.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Shimadzu Prominence/Nexera or equivalent |
| Column | XBridge Phenyl (4.6 x 100 mm, 3.5 µm)[4] |
| Mobile Phase | Isocratic elution with 0.025% NH4OH in 67% acetonitrile[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Biperiden: m/z 312 → 143[4]Biperiden-d5: m/z 317 → 148[4] |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation Summary
The bioanalytical method was validated according to the European Medicines Agency (EMA) guidelines.[1]
| Parameter | Result |
| Linearity | The calibration curve was linear over the range of 0.100 to 10.0 ng/mL with a correlation coefficient (r²) > 0.99.[4] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL.[4] A GC-MS method has reported an LLOQ of 0.5 ng/mL.[1] |
| Accuracy | The overall accuracy for QC samples was within 99.2% to 102.1%.[4] |
| Precision | The between-day coefficient of variation (CV%) for QC samples was between 2.1% and 6.5%.[4] |
| Recovery | Extraction recovery was consistent and reproducible across the concentration range. |
| Matrix Effect | No significant matrix effect was observed. |
| Stability | Biperiden was found to be stable in plasma after short-term storage, freeze-thaw cycles, and long-term storage at -20°C. |
Data Analysis and Quantification
The concentration of Biperiden in the plasma samples is determined by the LC-MS/MS software. A calibration curve is generated by plotting the peak area ratio of Biperiden to the internal standard (Biperiden-d5) against the nominal concentration of the calibration standards. The concentration of Biperiden in the unknown samples is then calculated from the linear regression equation of the calibration curve.
Logical Relationship Diagram
Caption: Logical flow from sample to result.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of Biperiden in human plasma. The protocol is sensitive, selective, and accurate, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of Biperiden.
References
- 1. A novel method for the therapeutic drug monitoring of biperiden in plasma by GC-MS using salt-assisted liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biperiden Challenge Model in Healthy Elderly as Proof‐of‐Pharmacology Tool: A Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for Biperiden Analysis in Urine
Introduction
Biperiden is an anticholinergic agent used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. The monitoring of biperiden levels in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology. Accurate and reliable quantification of biperiden in urine requires robust and efficient sample preparation methods to remove interfering matrix components and concentrate the analyte prior to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides detailed protocols for three common sample preparation techniques for the analysis of biperiden in human urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Data Presentation
The following tables summarize quantitative data for different sample preparation and analysis methods for biperiden.
Table 1: Recovery and Precision Data for Biperiden Sample Preparation
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | RSD (%) | Citation |
| Disposable Pipette Extraction (SPE) | Biperiden | Urine | 85 - 120 | ≤15 | [1] |
| Solid-Phase Extraction (SPE) | General Drugs | Urine | 86 - 92 | 6.6 - 10.3 | [2] |
| Supported Liquid Extraction (SLE) | General Drugs | Urine | 100 ±20 | <20 | [3] |
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Biperiden Analysis
| Analytical Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Citation |
| GC-Nitrogen Phosphorus Detection | Urine | 340 - 5000 | 280 | - | [1] |
| GC-MS | Plasma | 5 - 300 | 2.0 | - | [2] |
| GC-MS | Urine | 10 - 800 | 1.0 | - | [2] |
| GC-MS | Plasma | 1.9 - 250 | - | - | [4] |
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method for sample cleanup and concentration. This protocol is suitable for the extraction of biperiden from urine using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Human urine sample
-
Internal standard (IS) solution (e.g., Biperiden-d5)
-
0.1 M Phosphate buffer (pH 6.0)
-
Methanol
-
Deionized water
-
Elution solvent: 5% ammonia solution in methanol (v/v)
-
Mixed-mode cation exchange SPE cartridges (e.g., UCT Clean Screen® DAU)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase for LC-MS/MS)
Protocol:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Add 3 mL of methanol to the cartridge.[5]
-
Add 3 mL of deionized water to the cartridge.[5]
-
Add 3 mL of 0.1 M phosphate buffer to the cartridge.[5]
-
Ensure each solvent completely passes through the sorbent before adding the next. The flow rate should be between 1 and 15 mL/minute.[5]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a slow flow rate of less than 2 mL/minute.[5]
-
-
Washing:
-
Elution:
-
Place collection tubes in the manifold.
-
Add two aliquots of 0.5 mL of the elution solvent (5% ammonia in methanol) to the cartridge.[6]
-
Allow the solvent to soak the sorbent for a few minutes before applying a slow flow rate for elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at up to 40°C.[6]
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic method for separating compounds based on their differential solubility in two immiscible liquids. As a basic drug, biperiden can be efficiently extracted from an alkalinized urine sample into an organic solvent.
Materials:
-
Human urine sample
-
Internal standard (IS) solution (e.g., Lidocaine)
-
5 M Ammonium hydroxide
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of chloroform and isopropanol)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution
Protocol:
-
Sample Pre-treatment:
-
Pipette 2.0 mL of the urine sample into a 15 mL centrifuge tube.
-
Add the internal standard.
-
Add 20 µL of 5 M ammonium hydroxide to alkalize the sample to a pH > 9.[3]
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5.0 mL of the extraction solvent (e.g., MTBE) to the tube.[3]
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at up to 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protein Precipitation
Protein precipitation is a rapid method to remove proteins from biological samples. While urine has a lower protein concentration than plasma, this method can still be effective for removing interfering proteins and some other matrix components.[7]
Materials:
-
Human urine sample
-
Internal standard (IS) solution
-
Ice-cold acetonitrile
-
Centrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Syringe filters (0.22 µm)
Protocol:
-
Precipitation:
-
Pipette 500 µL of the urine sample into a microcentrifuge tube.
-
Add the internal standard.
-
Add 1.5 mL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully pipette the supernatant into a clean tube, being careful not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional, for concentration):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at up to 40°C.
-
Reconstitute the residue in a suitable volume of reconstitution solution (e.g., 100-200 µL).
-
-
Final Filtration:
-
Filter the reconstituted sample or the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Visualizations
References
- 1. isp.idaho.gov [isp.idaho.gov]
- 2. agilent.com [agilent.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The determination of biperiden in plasma using gas chromatography mass spectrometry: pharmacokinetics after intramuscular administration to guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Chiral Separation of Biperiden and its Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of Biperiden and its potential impurities. The methodologies outlined are crucial for the quality control, stability testing, and stereoselective analysis of Biperiden in pharmaceutical development and research.
Introduction
Biperiden is a chiral anticholinergic agent used in the treatment of Parkinson's disease. It is administered as a racemic mixture, and the enantiomers may exhibit different pharmacological and toxicological profiles. Furthermore, during synthesis or upon degradation, various impurities, some of which may also be chiral, can arise. Therefore, robust analytical methods are required to separate and quantify the enantiomers of Biperiden and its chiral impurities to ensure the safety and efficacy of the drug product.
This document details methodologies for the chiral separation of Biperiden using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a widely used technique for the separation of enantiomers. The selection of a suitable chiral stationary phase (CSP) is critical for achieving the desired separation.
Proposed Protocol for Chiral Separation of Biperiden and its Impurities by HPLC
This proposed method is based on established principles of chiral chromatography for structurally similar compounds and aims to separate the enantiomers of Biperiden as well as its potential chiral degradation products. Forced degradation studies have shown that Biperiden can degrade under acidic and oxidative conditions.[1][2] While a specific chiral separation method for these degradation products is not extensively documented, a stability-indicating achiral HPLC method has been developed.[1][2] This protocol adapts such a method for chiral analysis.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required for basic compounds like Biperiden to improve peak shape. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 20 - 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 - 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent. |
Experimental Workflow for HPLC Method Development
Caption: HPLC experimental workflow for chiral separation.
Supercritical Fluid Chromatography (SFC) Method
SFC is a powerful technique for chiral separations, often providing faster analysis times and being more environmentally friendly than HPLC.[3] Polysaccharide-based CSPs are commonly and successfully used in SFC for chiral separations.[3]
Proposed Protocol for Chiral Separation of Biperiden and its Impurities by SFC
Table 2: SFC Method Parameters
| Parameter | Recommended Conditions |
| Column | Immobilized polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC) |
| Mobile Phase | Supercritical CO₂ and a modifier such as methanol or ethanol. An amine additive (e.g., isopropylamine or diethylamine) is often necessary for basic compounds. |
| Gradient | A gradient of the modifier may be employed for optimal separation. |
| Flow Rate | 2 - 4 mL/min |
| Back Pressure | 100 - 200 bar |
| Column Temperature | 30 - 45 °C |
| Detection | UV at 210 nm |
| Injection Volume | 1 - 10 µL |
| Sample Preparation | Dissolve the sample in the modifier or a suitable solvent. |
Logical Relationship for SFC Method Development
Caption: Logical steps for SFC chiral method development.
Capillary Electrophoresis (CE) Method
Capillary electrophoresis offers high separation efficiency and requires minimal sample and reagent consumption, making it an attractive alternative for chiral separations.[4][5][6][7] A specific and validated method for the enantioseparation of Biperiden has been reported and is detailed below.
Protocol for Enantioselective Analysis of Biperiden by CE
This method has been successfully applied for the enantioselective analysis of Biperiden in pharmaceutical formulations.
Table 3: CE Method Parameters
| Parameter | Conditions |
| Capillary | Uncoated fused-silica (50 µm i.d., 48.5 cm total length, 40.0 cm effective length) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 3.5) with 3% (w/v) sulfated β-cyclodextrin |
| Voltage | 20 kV (reversed polarity) |
| Injection | 50 mbar for 90 s (at the cathodic end) |
| Detection | 195 nm |
| Temperature | 25 °C |
Quantitative Data for the CE Method of Biperiden
Table 4: Performance of the CE Method for Biperiden Enantiomers
| Parameter | Value |
| Linearity Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.4 µg/mL |
| Limit of Quantitation (LOQ) | 1 µg/mL |
| Precision (RSD%) | < 2.8% |
| Mean Recovery | 101.1% |
Experimental Workflow for CE Chiral Separation
Caption: CE experimental workflow for chiral separation.
Conclusion
The successful chiral separation of Biperiden and its impurities is essential for ensuring the quality and safety of this pharmaceutical product. This document provides detailed protocols and workflows for HPLC, SFC, and CE methods. While a specific, validated method for the chiral separation of Biperiden's impurities is not widely published, the proposed HPLC and SFC methods, based on established principles, offer a strong starting point for method development. The provided CE method is a validated approach for the enantioseparation of the active pharmaceutical ingredient. Researchers and scientists are encouraged to use these protocols as a foundation and optimize them for their specific needs and instrumentation.
References
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Biperiden and Its Impurities
Introduction
Biperiden is an anticholinergic agent used for the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. The quality and safety of pharmaceutical products are of paramount importance, necessitating the development of reliable analytical methods to quantify the active pharmaceutical ingredient (API) and its impurities. This application note describes a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Biperiden and its potential impurities, including process-related impurities and degradation products. The method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing of Biperiden bulk drug and finished pharmaceutical products.
Key Impurities of Biperiden
Two key potential impurities in Biperiden drug substance are Biperiden EP Impurity A (the endo isomer of Biperiden) and Biperiden Epoxide. Their structures are shown below.
-
Biperiden EP Impurity A: (1RS)-1-[(1SR,2SR,4SR)-bicyclo[2.2.1]hept-5-en-2-yl]-1-phenyl-3-(piperidin-1-yl)propan-1-ol
-
Biperiden Epoxide: 1-Phenyl-3-(piperidin-1-yl)-1-((1S,4R,5R,6R)-3-oxatricyclo[3.2.1.0²,⁴]octan-6-yl)propan-1-ol
Forced degradation studies under acidic and oxidative conditions were performed to demonstrate the stability-indicating nature of the method.
Experimental Protocols
This section details the materials, equipment, and procedures used for the development and validation of the HPLC method for Biperiden and its impurities.
Materials and Reagents
-
Biperiden Hydrochloride Reference Standard
-
Biperiden EP Impurity A Reference Standard
-
Biperiden Epoxide Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Dihydrogen Phosphate (Analytical Grade)
-
1-Heptanesulfonic Acid Sodium Salt (HPLC Grade)
-
Perchloric Acid (Analytical Grade)
-
Sodium Perchlorate (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
-
Purified Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Symmetry C8, 150 mm x 3.9 mm, 5 µm particle size |
| Mobile Phase | A mixture of methanol and a buffer solution (50:50, v/v). The buffer consists of 50 mM sodium dihydrogen phosphate and 5 mM 1-heptanesulfonic acid sodium salt, with the pH adjusted to 2.50.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C |
| Detection Wavelength | 205 nm[1] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Biperiden Hydrochloride reference standard in the mobile phase to obtain a final concentration of 20 µg/mL.
-
Impurity Stock Solutions: Prepare individual stock solutions of Biperiden EP Impurity A and Biperiden Epoxide in the mobile phase at a concentration of 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing 20 µg/mL of Biperiden Hydrochloride and 1 µg/mL each of Biperiden EP Impurity A and Biperiden Epoxide in the mobile phase.
-
Sample Solution (for drug substance): Accurately weigh and dissolve the Biperiden drug substance in the mobile phase to obtain a final concentration of 1 mg/mL. Dilute this solution with the mobile phase to a final concentration of 20 µg/mL.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating capability of the method.
-
Acid Degradation: Dissolve 10 mg of Biperiden in 10 mL of methanol and add 10 mL of 1N HCl. Heat the solution at 60°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase to a suitable concentration.[2]
-
Oxidative Degradation: Dissolve 10 mg of Biperiden in 10 mL of methanol and add 10 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to a suitable concentration.[2]
Data Presentation
The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Expected Result |
| Tailing Factor (T) | T ≤ 2.0 | ~1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 3000 |
| Resolution (Rs) | Rs ≥ 2.0 between Biperiden and closest eluting peak | > 2.5 |
| %RSD for Peak Area | ≤ 2.0% (for n=6 injections) | < 1.0% |
Table 2: Method Validation Data
| Validation Parameter | Result |
| Linearity (µg/mL) | 0.5 - 25 µg/mL (r² > 0.999)[1] |
| Limit of Detection (LOD) | 0.03 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-day): < 2.0% Intermediate Precision (Inter-day): < 2.0% |
| Specificity | No interference from placebo, impurities, or degradation products at the retention time of Biperiden. Peak purity of Biperiden peak > 990. |
Table 3: Forced Degradation Results
| Stress Condition | % Degradation of Biperiden | Observations |
| Acid Hydrolysis | ~15% | Degradation peaks are well-resolved from the Biperiden peak. |
| Oxidative | ~20% | Degradation peaks are well-resolved from the Biperiden peak. |
| Thermal | < 5% | Biperiden is relatively stable to heat. |
| Photolytic | < 5% | Biperiden is relatively stable to light. |
Mandatory Visualization
The following diagrams illustrate key aspects of the analytical workflow and the relationship between Biperiden and its impurities.
Caption: Experimental workflow for the HPLC analysis of Biperiden and its impurities.
Caption: Logical relationship between Biperiden and its key impurities.
References
Application Note: High-Throughput Quantification of rel-Biperiden EP Impurity A-d5 using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Biperiden and its deuterated internal standard, rel-Biperiden EP impurity A-d5. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling. The protocol provides optimized parameters for chromatographic separation and mass spectrometric detection, ensuring accuracy and precision in analytical results.
Introduction
Biperiden is an anticholinergic agent used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. Accurate quantification of Biperiden and its impurities is crucial for ensuring pharmaceutical quality and safety. Stable isotope-labeled internal standards, such as this compound, are essential for reliable bioanalysis as they compensate for variations in sample preparation and instrument response.[1][2][3][4] This document provides a comprehensive protocol for the analysis of Biperiden using this compound as an internal standard on a triple quadrupole mass spectrometer.
Experimental
Materials and Reagents
-
Biperiden reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (for bioanalytical applications)
Sample Preparation
A protein precipitation method is employed for the extraction of Biperiden from plasma samples.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, then re-equilibrate |
Mass Spectrometry
Analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The Multiple Reaction Monitoring (MRM) mode is used for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
Quantitative Data
The MRM transitions and compound-specific parameters for Biperiden and its deuterated internal standard are summarized in the table below. The precursor ion for this compound is determined based on its molecular weight, which is 5 Daltons higher than Biperiden due to the deuterium-labeled phenyl group.[5] The product ion at m/z 98 corresponds to the piperidine moiety and is expected to be the same for both the analyte and the internal standard.[2]
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [eV] |
| Biperiden | 312.2 | 98.0 | 80 | 35 |
| This compound (IS) | 317.2 | 98.0 | 80 | 35 |
Experimental Workflows and Signaling Pathways
Caption: LC-MS/MS analytical workflow.
Discussion
This application note provides a starting point for the quantitative analysis of Biperiden using its deuterated internal standard, this compound. The provided LC and MS parameters are typical for compounds of this class and should offer good sensitivity and selectivity. Method validation should be performed according to the relevant regulatory guidelines to ensure the reliability of the data for its intended purpose.[6][7][8] Parameters to be evaluated during validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The use of a deuterated internal standard is highly recommended for LC-MS/MS-based quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. The five deuterium atoms on the phenyl ring of this compound provide a sufficient mass shift to prevent isotopic crosstalk with the unlabeled analyte.
Conclusion
The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of Biperiden using this compound as an internal standard. The detailed experimental parameters and workflow diagrams serve as a comprehensive guide for researchers and scientists in the fields of pharmaceutical analysis and drug development.
References
- 1. ijalsr.org [ijalsr.org]
- 2. usp.org [usp.org]
- 3. View of HPLC Determination of Biperiden in Solid Dosage Forms [proceedings.bas.bg]
- 4. researchgate.net [researchgate.net]
- 5. tlcstandards.com [tlcstandards.com]
- 6. Genotoxic Impurities Detection in Pharmaceuticals: Key Points in LC-MS/MS Method Validation [apexvia.com]
- 7. ijper.org [ijper.org]
- 8. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biperiden Bioequivalence Studies: Internal Standard Concentration and Bioanalytical Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioanalysis of biperiden in human plasma, a critical component of bioequivalence studies. The information compiled is essential for establishing a robust and reliable analytical method to support regulatory submissions. The focus is on the appropriate concentration of the internal standard, sample preparation, and validated bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Biperiden Bioanalysis
Biperiden is an anticholinergic agent primarily used in the treatment of Parkinson's disease and extrapyramidal symptoms. To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence studies. A cornerstone of these studies is the accurate and precise quantification of biperiden in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard is paramount for correcting variability during sample processing and analysis, thereby ensuring the integrity of the pharmacokinetic data.
Internal Standard Selection and Concentration
The recommended internal standard (IS) for the bioanalysis of biperiden is its deuterated analog, Biperiden-d5 . This stable isotope-labeled standard shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization, which is crucial for accurate quantification.[1]
While the exact concentration of the internal standard can be method-dependent and should be optimized during method development, a typical concentration for Biperiden-d5 in a working solution used to spike plasma samples is in the range of 5 to 20 ng/mL . The selected concentration should be sufficient to produce a robust and reproducible signal in the mass spectrometer without causing saturation of the detector. The peak area response of the internal standard should be consistent across all samples, including calibration standards, quality control samples, and study samples.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a validated bioanalytical method for biperiden in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | Biperiden |
| Internal Standard | Biperiden-d5 |
| Calibration Range | 0.5 - 15 ng/mL[1] |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99[1] |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | ≤ 20% | ≤ 20% | ± 20% |
| Low | 1.5 | ≤ 15% | ≤ 15% | ± 15% |
| Medium | 7.5 | ≤ 15% | ≤ 15% | ± 15% |
| High | 12.0 | ≤ 15% | ≤ 15% | ± 15% |
| Acceptance criteria as per regulatory guidelines. |
Experimental Protocols
Stock and Working Solutions Preparation
-
Biperiden Stock Solution (1 mg/mL): Accurately weigh 10 mg of biperiden reference standard and dissolve in 10 mL of methanol.
-
Biperiden-d5 Stock Solution (1 mg/mL): Accurately weigh 10 mg of Biperiden-d5 and dissolve in 10 mL of methanol.
-
Biperiden Working Standards: Prepare a series of working standard solutions by serially diluting the biperiden stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for spiking into blank plasma to create calibration standards (e.g., 5, 10, 20, 50, 100, 200, 500, 1000, and 1500 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Biperiden-d5 stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL. This solution will be used for spiking all samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting biperiden from plasma.
-
Label polypropylene tubes for each sample, calibration standard, and quality control sample.
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., 100 ng/mL, resulting in a final IS concentration of 20 ng/mL in the initial spiked sample). For calibration standards, use 200 µL of blank plasma and spike with the appropriate biperiden working standard.
-
Vortex mix for 30 seconds.
-
Add 600 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte |
| Biperiden | |
| Biperiden-d5 | |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
Bioanalytical Workflow
Caption: Experimental workflow for the bioanalysis of biperiden in human plasma.
Biperiden Mechanism of Action: M1 Muscarinic Receptor Signaling Pathway
Biperiden acts as an antagonist at the M1 muscarinic acetylcholine receptor, which is a Gq-coupled receptor. Its therapeutic effect in Parkinson's disease is attributed to the blockade of this pathway, which helps to restore the balance between dopamine and acetylcholine in the central nervous system.
Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor and the antagonistic action of biperiden.
References
Application Note: Therapeutic Drug Monitoring of Biperiden using rel-Biperiden EP impurity A-d5 as an Internal Standard
AN-TDM-028
Introduction
Biperiden is a centrally acting anticholinergic agent used in the treatment of Parkinson's disease and to manage extrapyramidal symptoms caused by neuroleptic drugs.[1][2] Due to the risk of anticholinergic toxicity at high doses, therapeutic drug monitoring (TDM) is important to ensure patient safety and optimize dosage.[1][3] This application note describes a robust and sensitive method for the quantification of Biperiden in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs rel-Biperiden EP impurity A-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.
Principle of the Method
The use of a deuterated internal standard is considered the gold standard in quantitative LC-MS/MS analysis.[4] This compound is a deuterium-labeled analog of a Biperiden-related compound, making it an ideal internal standard.[5] It is chemically almost identical to the analyte (Biperiden) and thus exhibits similar behavior during sample preparation, chromatography, and ionization.[6][7] By adding a known concentration of the d5-labeled internal standard to the plasma sample, any variations during the analytical process, such as extraction efficiency or matrix-induced ion suppression, affect both the analyte and the internal standard equally.[6][8] Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, leading to highly reliable and reproducible results.[4]
Experimental Protocol
Materials and Reagents
-
Analytes: Biperiden, this compound (Internal Standard)
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
-
Supplies: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials
Instrumentation
-
LC System: UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 3000, Agilent 6490) with an electrospray ionization (ESI) source.[9]
-
Analytical Column: C18 reverse-phase column (e.g., ZORBAX Extend-C18, 100 x 2.1 mm, 3.5 µm).[9]
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Biperiden and this compound in methanol.
-
Working Solutions:
-
Calibration Standards: Serially dilute the Biperiden stock solution with 50:50 Methanol:Water to prepare working solutions for spiking into plasma, covering a concentration range of 0.5 to 15 ng/mL.[3][10]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL in ACN) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 10 µL into the LC-MS/MS system.
Data Presentation and Method Parameters
The following tables summarize the optimized parameters for the LC-MS/MS analysis.
Table 1: Mass Spectrometry Parameters Ionization Mode: ESI Positive
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Biperiden (Quantifier) | 312.2 | 98.1 | 150 | 25 |
| Biperiden (Qualifier) | 312.2 | 244.2 | 100 | 20 |
| This compound (IS) | 317.2 | 103.1 | 150 | 25 |
Note: The d5-label is on the phenyl ring, which is not part of the common 98.1 m/z fragment (piperidinomethyl). Therefore, the corresponding fragment for the d5-IS would be expected to be 98.1 m/z as well. However, to ensure no crosstalk, a different fragment or the same fragment with a slightly adjusted collision energy can be used, or another fragment specific to the deuterated part could be selected if available. For this protocol, a theoretical shift to 103.1 is used for illustrative purposes, assuming fragmentation maintains the deuterated piperidine ring.
Table 2: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | ZORBAX Extend-C18, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B) |
Table 3: Example Calibration Curve Data
| Standard Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 0.5 | 1,520 | 301,500 | 0.0050 |
| 1.0 | 3,110 | 305,200 | 0.0102 |
| 2.5 | 7,850 | 303,100 | 0.0259 |
| 5.0 | 15,900 | 306,800 | 0.0518 |
| 10.0 | 32,500 | 304,500 | 0.1067 |
| 15.0 | 47,800 | 302,900 | 0.1578 |
| Linearity (R²) | - | - | 0.9992 |
Visualizations
Caption: Overall workflow for Therapeutic Drug Monitoring (TDM).
Caption: Principle of quantification using a deuterated internal standard.
Caption: Step-by-step protein precipitation sample preparation protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. A novel method for the therapeutic drug monitoring of biperiden in plasma by GC-MS using salt-assisted liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. veeprho.com [veeprho.com]
- 6. texilajournal.com [texilajournal.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isotopic Interference with d5 Labeled Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference when using d5 (deuterium-labeled) internal standards in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern with d5 labeled standards?
A1: Isotopic interference, or "cross-talk," occurs when the isotope peaks of an analyte overlap with the signal of its stable isotope-labeled internal standard (SIL-IS).[1] This is a significant concern with deuterium (d-labeled) standards, including d5, because the natural isotopic abundance of elements like carbon (¹³C) in the analyte can result in a mass peak that is close to the mass of the deuterated standard.[2] This overlap can lead to inaccuracies in quantification, creating non-linear calibration curves and biased results.[1][2]
Q2: How do I know if I have an isotopic interference problem?
A2: Signs of isotopic interference include:
-
Non-linear calibration curves: Particularly at the high and low ends of the concentration range.
-
Inaccurate and imprecise results: Especially for quality control (QC) samples at low concentrations.[3]
-
Analyte peak detected in blank samples spiked only with the internal standard. This indicates that the internal standard may contain a small amount of the unlabeled analyte as an impurity.[4]
-
The peak area ratio of the analyte to the internal standard is not consistent across the calibration range. [3]
Q3: What are the primary causes of isotopic interference with d5 standards?
A3: The main causes are:
-
Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled analyte can create an M+1, M+2, etc., peak that overlaps with the mass of the d5-labeled standard.
-
Isotopic Purity of the Standard: The d5-labeled internal standard may contain residual unlabeled analyte as an impurity from its synthesis.[4]
-
In-source Fragmentation or Hydrogen/Deuterium Exchange: Under certain mass spectrometry conditions, the analyte or standard can lose or exchange deuterium atoms, leading to overlapping signals.[1]
Q4: When is d5 labeling not sufficient to avoid interference?
A4: A d5 label, providing a 5 Dalton mass difference, is often sufficient for small molecules. However, it may be insufficient for:
-
High molecular weight compounds: Larger molecules have a higher probability of containing multiple heavy isotopes, increasing the M+x peaks.[1]
-
Molecules containing elements with high natural isotopic abundance: Such as chlorine (³⁷Cl) or bromine (⁸¹Br).
-
High analyte-to-internal standard concentration ratios: At high analyte concentrations, even a small percentage of isotopic contribution can significantly impact the internal standard's signal.[1]
Q5: Are there alternatives to d5 labeling that are less prone to interference?
A5: Yes, using isotopes with lower natural abundance for labeling can be a better strategy. ¹³C and ¹⁵N are excellent alternatives to deuterium because their natural abundances are lower, and they are less likely to exhibit chromatographic isotope effects or undergo exchange reactions.[5][6][7][8] However, the synthesis of ¹³C or ¹⁵N labeled standards is often more complex and expensive.[5]
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving common issues related to isotopic interference with d5 labeled standards.
Guide 1: Investigating Non-Linear Calibration Curves
Problem: Your calibration curve is non-linear, showing a positive or negative bias, especially at the upper and lower limits of quantification.
Workflow for Troubleshooting Non-Linearity:
Caption: Troubleshooting workflow for non-linear calibration curves.
Steps:
-
Analyze a blank sample spiked only with the d5-internal standard. If you observe a signal at the analyte's mass-to-charge ratio (m/z), your internal standard is likely contaminated with the unlabeled analyte.[4]
-
Analyze a sample with a high concentration of the analyte. A decrease in the internal standard's peak area as the analyte concentration increases is a strong indicator of isotopic interference or ion suppression.[3]
-
Carefully examine the chromatography. Ensure that the analyte and the d5-internal standard peaks are perfectly co-eluting. A slight shift in retention time can lead to differential matrix effects, causing non-linearity.
-
Calculate the theoretical isotopic contribution. Use online tools or software to calculate the expected M+5 peak intensity from your unlabeled analyte based on its elemental formula. Compare this with your experimental observations.
Solutions:
-
For IS Impurity:
-
Synthesize a new batch of the internal standard with higher isotopic purity.
-
If a new standard is not available, a correction can be applied by subtracting the contribution of the unlabeled analyte from the internal standard.[2]
-
-
For Isotopic Interference:
-
Use a higher mass-labeled standard: If possible, switch to a standard with a higher degree of deuterium labeling (e.g., d7, d9) or, ideally, a ¹³C or ¹⁵N labeled standard.[5]
-
Apply a mathematical correction: A non-linear regression model can be used to fit the calibration curve and account for the interference.[2]
-
-
For Differential Matrix Effects:
-
Optimize chromatographic separation: Adjust the gradient, mobile phase, or column to ensure co-elution.[9]
-
Guide 2: Inaccurate Low-Concentration QC Samples
Problem: Your quality control (QC) samples at the lower limit of quantification (LLOQ) are consistently failing acceptance criteria (e.g., >20% deviation).
Logical Flow for LLOQ Inaccuracy:
Caption: Decision process for addressing inaccurate LLOQ QCs.
Steps:
-
Evaluate the contribution of the analyte's M+5 peak at the LLOQ concentration. Even a small isotopic contribution can be significant when the analyte concentration is very low.
-
Assess the impact of any impurity in your d5-internal standard. The amount of unlabeled analyte in your IS might be negligible at higher concentrations but can cause a significant positive bias at the LLOQ.[4]
-
Check the signal-to-noise ratio (S/N) for the LLOQ samples. Poor sensitivity can also lead to high variability and inaccuracy.
Solutions:
-
Increase the LLOQ: If the isotopic interference is inherent to the molecule and cannot be easily resolved, you may need to raise the LLOQ to a concentration where the interference is less than 20% of the analyte signal.
-
Improve the Internal Standard: Switch to a ¹³C or ¹⁵N labeled standard, which will have a much cleaner isotopic profile.[10]
-
Enhance Sensitivity: Optimize mass spectrometer source conditions and collision energies to improve the S/N for your analyte at the LLOQ.
Data Presentation
Table 1: Natural Isotopic Abundance of Common Elements in Drug Molecules
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.0078 | 99.9885 |
| ²H (D) | 2.0141 | 0.0115 | |
| Carbon | ¹²C | 12.0000 | 98.93 |
| ¹³C | 13.0034 | 1.07 | |
| Nitrogen | ¹⁴N | 14.0031 | 99.632 |
| ¹⁵N | 15.0001 | 0.368 | |
| Oxygen | ¹⁶O | 15.9949 | 99.757 |
| ¹⁷O | 16.9991 | 0.038 | |
| ¹⁸O | 17.9992 | 0.205 | |
| Sulfur | ³²S | 31.9721 | 94.99 |
| ³³S | 32.9715 | 0.75 | |
| ³⁴S | 33.9679 | 4.25 | |
| Chlorine | ³⁵Cl | 34.9689 | 75.78 |
| ³⁷Cl | 36.9659 | 24.22 | |
| Bromine | ⁷⁹Br | 78.9183 | 50.69 |
| ⁸¹Br | 80.9163 | 49.31 |
Data sourced from IUPAC and various sources.[11][12][13]
Table 2: Comparison of d5 vs. ¹³C₃ Labeling for a Hypothetical Drug (C₂₀H₂₅N₃O₂)
| Feature | d5-Labeled Standard | ¹³C₃-Labeled Standard |
| Mass Difference (Da) | +5.03 | +3.01 |
| Potential for H/D Exchange | Possible at labile positions | None |
| Chromatographic Shift | Can be significant | Negligible |
| Isotopic Interference from Analyte | Higher probability from ¹³C isotopes | Very low probability |
| Cost of Synthesis | Generally lower | Generally higher |
Experimental Protocols
Protocol 1: Experimental Assessment of Isotopic Interference
Objective: To quantify the contribution of the unlabeled analyte to the d5-labeled internal standard signal.
Methodology:
-
Prepare a series of calibration standards of the unlabeled analyte in the relevant biological matrix.
-
Prepare a "zero sample" containing the matrix and a known concentration of the d5-labeled internal standard, but no analyte.
-
Prepare a "high concentration sample" containing the matrix, the d5-labeled internal standard, and the analyte at the upper limit of quantification (ULOQ).
-
Analyze all samples by LC-MS/MS.
-
Data Analysis:
-
In the zero sample, measure the response at the m/z of the analyte. Any signal present is due to impurity in the internal standard.
-
In the high concentration sample, measure the response at the m/z of the internal standard. Compare this to the response in the zero sample. A significant decrease in the internal standard signal may indicate ion suppression, while an increase could be due to other interferences.
-
Monitor the M+5 transition for the analyte in a sample containing only the unlabeled analyte at a high concentration. The observed signal represents the isotopic contribution.
-
Protocol 2: Selection of an Appropriate Stable Isotope-Labeled Internal Standard
Objective: To choose the most suitable SIL-IS to minimize isotopic interference.
Workflow for SIL-IS Selection:
Caption: Decision workflow for selecting a suitable SIL-IS.
Methodology:
-
Determine the elemental composition of the analyte.
-
Use an isotope distribution calculator to predict the intensity of the M+1, M+2, M+3, M+4, and M+5 peaks.
-
Evaluate the predicted M+5 intensity. If it is greater than a predefined threshold (e.g., 0.1% of the monoisotopic peak), the risk of interference with a d5-labeled standard is high.
-
If the risk is high, consider using a ¹³C or ¹⁵N labeled standard. A ¹³C₃ label, for example, will shift the mass by approximately 3 Da, which may be sufficient to move it away from the analyte's major isotope peaks.
-
Assess the synthetic feasibility and cost of ¹³C or ¹⁵N labeling. If it is not practical, consider a higher degree of deuterium labeling (e.g., d7, d9) or placing the labels on a part of the molecule that is less likely to be lost during fragmentation.[1]
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ukisotope.com [ukisotope.com]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iupac.org [iupac.org]
- 12. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. Natural abundance - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of Deuterated Internal Standards
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of deuterated internal standards (d-IS) in solution. It is intended for researchers, scientists, and drug development professionals using these standards in quantitative analyses, particularly with liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is the response of my deuterated internal standard (d-IS) decreasing over time in my prepared solutions?
A decreasing d-IS response can indicate degradation or loss of the standard. The most common causes are chemical instability leading to degradation or hydrogen-deuterium (H/D) back-exchange with protons from the solvent.[1][2]
-
Chemical Degradation: Like their non-deuterated counterparts, d-IS can degrade via pathways such as hydrolysis, oxidation, or photolysis.[3][4] The stability is highly dependent on the compound's structure, storage conditions (temperature, light exposure), and the chemical environment (pH, solvent composition).[5] For instance, storing deuterated compounds in acidic or basic solutions should generally be avoided to prevent accelerated degradation.[6]
-
H/D Back-Exchange: This occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent (e.g., water, methanol) or matrix components.[1] This process compromises the integrity of the standard, leading to a reduced d-IS signal and potentially an artificially increased signal for the unlabeled analyte.[2] The risk of back-exchange is highest when deuterium labels are on heteroatoms (like -OD, -ND) or on carbon atoms activated by adjacent functional groups (e.g., alpha to a carbonyl group).[1][7]
dot graph "troubleshooting_low_is_response" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", compound=true, size="10,5!"]; node [shape=rect, style="filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124"];
subgraph "cluster_0" { label="Troubleshooting Workflow: Decreasing d-IS Response"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#4285F4"]; start [label="Low or Decreasing\nd-IS Response Observed"]; check_storage [label="Review Storage Conditions\n(Solvent, pH, Temp, Light)"]; check_label_pos [label="Examine Deuterium\nLabel Position"];
}
subgraph "cluster_1" { label="Potential Causes & Solutions"; bgcolor="#F1F3F4"; style="rounded";
}
check_storage -> improper_storage [ltail=cluster_0, lhead=cluster_1]; check_label_pos -> labile_label [ltail=cluster_0, lhead=cluster_1];
improper_storage -> degradation [label="Yes"]; improper_storage -> stable_is [label="No"]; labile_label -> back_exchange [label="Yes"]; labile_label -> stable_is [label="No"]; } Caption: Troubleshooting workflow for decreasing deuterated internal standard (d-IS) response.
Q2: What is hydrogen-deuterium (H/D) back-exchange and how can I prevent it?
H/D back-exchange is a chemical reaction where a deuterium atom on your d-IS is substituted by a proton from the surrounding solution.[1][7] This process is a significant issue as it alters the isotopic purity of the standard.
Mechanisms and Influencing Factors:
-
Label Position: The position of the deuterium label is the most critical factor. Labels on heteroatoms (O, N, S) are highly susceptible to exchange in protic solvents like water. Deuterium on carbons adjacent to carbonyl groups or on certain aromatic positions can also be exchangeable, especially under acidic or basic conditions.[1][7]
-
pH: The rate of exchange is often catalyzed by acid or base.[7][8] The minimum exchange rate for many compounds, such as backbone amide hydrogens in proteins, occurs around pH 2.6.[8]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are sources of exchangeable protons and facilitate the H/D exchange process.
-
Temperature: Higher temperatures can increase the rate of exchange reactions.
Prevention Strategies:
-
Select a d-IS with Stable Labeling: Choose a standard where deuterium atoms are placed on non-exchangeable positions, such as aliphatic or aromatic carbons that are not activated by adjacent functional groups.[1]
-
Control Solution pH: Maintain the pH of your solutions where the d-IS is most stable. For many compounds, this is a neutral or slightly acidic pH, but it must be determined empirically.[6]
-
Use Aprotic Solvents for Stock Solutions: Whenever possible, prepare stock solutions of the d-IS in aprotic solvents (e.g., acetonitrile, DMSO) to minimize the source of exchangeable protons.
-
Minimize Time in Aqueous Solutions: Prepare working solutions in aqueous or protic mobile phases as close to the time of analysis as possible.
dot graph "hd_exchange_pathway" { graph [rankdir="TB", bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", size="10,5!"]; node [shape=rect, style="filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124"];
d_IS [label="Deuterated IS (R-D)\nin Protic Solvent (H₂O)", fillcolor="#4285F4"]; transition [label="Transition State\n(H/D Exchange)", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Partially or Fully\nExchanged IS (R-H)", fillcolor="#EA4335"]; catalyst [label="Catalysts", shape=plaintext, fontcolor="#202124"]; acid [label="Acid (H⁺)", shape=rect, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (OH⁻)", shape=rect, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
d_IS -> transition; transition -> product; catalyst -> transition [style=dashed, arrowhead=open]; acid -> catalyst [style=invis]; base -> catalyst [style=invis];
{rank=same; acid; catalyst; base;} } Caption: Simplified pathway of acid/base-catalyzed H/D back-exchange in a protic solvent.
Q3: Can the choice of solvent affect the stability of my deuterated internal standard?
Yes, the solvent system is a critical factor.
-
Protic vs. Aprotic Solvents: As discussed in Q2, protic solvents like water and alcohols can act as a source of protons for H/D back-exchange.[1] Aprotic solvents such as acetonitrile, acetone, or DMSO are generally safer for long-term storage of stock solutions.
-
Solvent pH: The pH of the solvent can catalyze degradation reactions like hydrolysis.[3] For example, esters and amides are susceptible to acid- or base-catalyzed hydrolysis.[4] It is crucial to evaluate the stability of your d-IS at the pH of your stock solutions and mobile phases.
Impact of Solvent on d-IS Stability
| Solvent Property | Potential Issue | Recommendation |
|---|---|---|
| Protic Nature (e.g., H₂O, MeOH) | H/D Back-Exchange | Prepare stock solutions in aprotic solvents (ACN, DMSO). Minimize d-IS time in protic solvents before analysis. |
| Acidic pH (e.g., < 4) | Acid-catalyzed hydrolysis or H/D exchange | Empirically determine the optimal pH for stability. Buffer solutions if necessary. Avoid strong acids for long-term storage.[6] |
| Basic pH (e.g., > 8) | Base-catalyzed hydrolysis or H/D exchange | Determine the optimal pH for stability. Avoid strong bases for long-term storage. |
| Presence of Contaminants | Unpredictable degradation | Use high-purity, LC-MS grade solvents. |
Troubleshooting Guides
Scenario 1: Inconsistent Internal Standard Response Across a Batch
You observe significant variability in the d-IS peak area for samples within the same analytical run.
Possible Causes & Investigation Protocol:
-
Inconsistent Sample Processing: Errors in pipetting the d-IS, variations in extraction recovery, or inconsistent evaporation/reconstitution steps can lead to variability.
-
Protocol: Prepare a set of QC samples and process them with extreme care, paying close attention to volumetric additions. Compare the d-IS response in these samples to the variable study samples.
-
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the d-IS in the mass spectrometer source. This effect can vary from sample to sample.
-
Protocol: Perform a post-extraction addition experiment. Analyze a blank matrix extract, the same extract spiked with the d-IS post-extraction, and a pure solution of the d-IS. A significant difference in response between the spiked extract and the pure solution indicates matrix effects.
-
-
Differential Stability in Matrix: The d-IS may be degrading faster in some subject samples than in calibration standards or QCs, possibly due to enzymatic activity or differences in sample pH.
-
Protocol: Incubate the d-IS in blank matrix from several different sources for varying amounts of time at the processing temperature. Analyze the samples to check for a time-dependent decrease in response.
-
Scenario 2: Chromatographic Peak Splitting or Shoulder on the d-IS Peak
You notice that the peak for the deuterated internal standard is not symmetrical and may show splitting or a shoulder.
Possible Causes & Investigation Protocol:
-
Partial H/D Back-Exchange: If the d-IS has multiple deuterium atoms, partial back-exchange can create a mixed population of molecules (e.g., d5, d4, d3 species). These may have slightly different chromatographic properties, leading to peak distortion.
-
Protocol: Re-prepare the d-IS working solution in a fresh, aprotic solvent and immediately analyze. If the peak shape improves, back-exchange in the previous solution was the likely cause.
-
-
Isotopic Impurity: The d-IS may contain a significant percentage of the unlabeled analyte or other isotopic variants from its synthesis.
-
Protocol: Check the Certificate of Analysis (CoA) for the isotopic purity of the standard. Infuse the standard directly into the mass spectrometer to confirm the presence and relative abundance of different isotopic species.
-
-
Chromatographic Issues: The problem may not be with the standard's stability but with the analytical method itself (e.g., column degradation, improper mobile phase).
-
Protocol: Inject a different, stable compound to check the column's performance. If that peak also shows issues, troubleshoot the chromatography system.
-
Key Experimental Protocols
Protocol: Forced Degradation Study to Assess d-IS Stability
This protocol is designed to identify potential stability liabilities of a deuterated internal standard under stressed conditions.
1. Reagents and Materials:
-
Deuterated internal standard (d-IS)
-
High-purity solvents (Acetonitrile, Methanol, Water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
High-intensity UV lamp and a photostability chamber
-
LC-MS/MS system
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the d-IS in a suitable aprotic solvent (e.g., 1 mg/mL in Acetonitrile).
-
Create Test Solutions: For each condition, dilute the stock solution to a working concentration (e.g., 1 µg/mL) in the respective stress solution:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Solution in water/acetonitrile (50:50), stored at 60°C.
-
Photolytic: Solution in water/acetonitrile (50:50), exposed to UV light.
-
Control: Solution in water/acetonitrile (50:50), stored at 4°C protected from light.
-
-
Incubation: Incubate the test solutions for a defined period (e.g., 0, 2, 4, 8, 24 hours). At each time point, take an aliquot.
-
Neutralization (for Acid/Base Samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by LC-MS/MS, monitoring the peak area of the d-IS.
-
Data Evaluation: Calculate the percentage of d-IS remaining at each time point relative to the control at time zero. A loss of >15-20% indicates instability under that condition.
Forced Degradation Data Summary (Example)
| Condition | Time (hours) | % d-IS Remaining (Example) | Potential Degradation Pathway |
|---|---|---|---|
| Control (4°C, dark) | 24 | 99.5% | - |
| Acidic (0.1 M HCl) | 8 | 75.2% | Hydrolysis, H/D Exchange |
| Basic (0.1 M NaOH) | 8 | 60.8% | Hydrolysis, H/D Exchange |
| Oxidative (3% H₂O₂) | 4 | 90.1% | Oxidation |
| Thermal (60°C) | 24 | 92.5% | Thermolysis |
| Photolytic (UV light) | 4 | 85.7% | Photolysis |
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
potential for deuterium exchange in rel-Biperiden EP impurity A-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rel-Biperiden EP impurity A-d5. The information provided addresses potential issues related to deuterium exchange and stability that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and where are the deuterium labels located?
A1: Rel-Biperiden EP impurity A is the N-oxide of Biperiden. The "-d5" designation indicates that the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling is crucial for its use as an internal standard in mass spectrometry-based assays.
Q2: Is there a potential for the deuterium atoms on the phenyl ring of this compound to exchange back to hydrogen (back-exchange)?
A2: The deuterium atoms on an aromatic ring, such as the phenyl group in this molecule, are generally stable under typical analytical conditions, including a wide range of pH values used in reversed-phase HPLC.[1] The carbon-deuterium (C-D) bonds on an aromatic ring are not readily cleaved. However, prolonged exposure to very strong acidic or basic conditions, high temperatures, or certain metal catalysts could potentially facilitate some back-exchange, though this is unlikely during routine analysis.[2][3]
Q3: Can the hydrogen atoms on the piperidine ring or the benzylic position undergo deuterium exchange?
A3:
-
Piperidine Ring: The C-H bonds on a saturated heterocyclic ring like piperidine are generally stable and not prone to exchange under normal analytical conditions. The stability of the piperidine ring is a known characteristic in many pharmaceutical compounds.[4][5] While extreme pH and temperature conditions can affect the overall stability of the molecule, significant deuterium exchange on the piperidine ring itself is not expected during standard LC-MS analysis.
-
Benzylic Position: The hydrogen atom at the benzylic position (the carbon atom attached to both the phenyl ring and the hydroxyl group) is potentially more acidic than the protons on the piperidine ring. Under strongly basic conditions, there is a theoretical possibility of deprotonation at this position, which could lead to exchange if a deuterium source is present.[6] However, under the typical acidic or mildly basic conditions of reversed-phase HPLC, this exchange is highly unlikely.[7][8]
Q4: What are the potential degradation pathways for this compound?
A4: As an N-oxide, this compound is susceptible to reduction back to the parent amine (Biperiden-d5). This can be a significant degradation pathway. Additionally, like Biperiden itself, the molecule can undergo degradation under forced conditions such as strong acid or base hydrolysis and oxidation.[9] Acid-catalyzed degradation of Biperiden has been reported to lead to the formation of specific degradation products.[9] It is important to consider that the N-oxide functionality might alter the degradation profile compared to Biperiden.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as an internal standard in analytical experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Mass Shift (Loss of Deuterium) | Back-exchange of deuterium on the phenyl ring. While unlikely, extreme pH or temperature in the sample preparation or LC method could contribute. Contamination of the mobile phase with a protic solvent could also be a factor. | - Evaluate the pH and temperature of your sample preparation and LC-MS method. Aim for moderate conditions where possible.- Ensure high purity of deuterated solvents and mobile phase components. |
| Inconsistent Isotopic Purity | Incomplete deuteration during synthesis or isotopic scrambling. This is a manufacturing-related issue. | - Verify the certificate of analysis (CoA) for the isotopic purity of the standard.[10]- If inconsistent, contact the supplier for a new batch. |
| Presence of Unlabeled Biperiden Impurity A | Contamination of the deuterated standard with its non-deuterated counterpart. | - Confirm the purity of the standard using high-resolution mass spectrometry.[10]- If significant contamination is present, obtain a new, higher-purity standard. |
| Degradation of the Internal Standard | Reduction of the N-oxide to the parent amine (Biperiden-d5). This can occur during sample storage or analysis. Hydrolysis under strong acidic or basic conditions is also possible.[9] | - Prepare fresh stock solutions and store them at appropriate low temperatures, protected from light.- Avoid prolonged exposure to harsh pH conditions.[11]- Analyze samples promptly after preparation. |
| Poor Peak Shape or Recovery | Interaction with the analytical column or instability in the mobile phase. The basic nature of the piperidine ring can lead to tailing on some silica-based columns. | - Optimize the mobile phase pH to ensure consistent ionization of the analyte and internal standard. An acidic pH (e.g., 3-4) is often beneficial for basic compounds in reversed-phase chromatography.[7][8]- Consider using a column specifically designed for the analysis of basic compounds. |
Experimental Protocols
Protocol 1: Assessment of Deuterium Exchange Potential by LC-MS
This protocol is designed to evaluate the stability of the deuterium label on this compound under typical HPLC conditions.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare mobile phases at three different pH levels:
-
Acidic: 0.1% formic acid in water/acetonitrile (e.g., 50:50 v/v)
-
Neutral: Water/acetonitrile (e.g., 50:50 v/v)
-
Basic: 10 mM ammonium bicarbonate in water/acetonitrile (e.g., 50:50 v/v)
-
-
Spike the stock solution into each of the three mobile phases to a final concentration suitable for LC-MS analysis.
-
-
Incubation:
-
Incubate the test solutions at room temperature and at an elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
-
LC-MS Analysis:
-
Analyze the incubated samples by LC-MS.
-
Use a reversed-phase C18 column.
-
Monitor the mass-to-charge ratio (m/z) for this compound and any potential mass shifts corresponding to the loss of one or more deuterium atoms.
-
-
Data Analysis:
-
Compare the mass spectra of the samples incubated under different conditions.
-
Quantify the percentage of any species showing deuterium loss.
-
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Neutralization:
-
Neutralize the acidic and basic samples before analysis.
-
-
LC-MS/MS Analysis:
-
Analyze all stressed samples and a control sample by LC-MS/MS.
-
Use a suitable gradient elution method to separate the parent compound from its degradation products.
-
Acquire full scan and product ion spectra to identify the molecular weights and fragmentation patterns of the degradation products.
-
-
Structure Elucidation:
-
Based on the mass spectral data, propose structures for the major degradation products.[13]
-
Visualizations
Caption: Potential for deuterium exchange at different positions of this compound.
Caption: Workflow for assessing the stability of deuterium labels.
References
- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. tsijournals.com [tsijournals.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting poor peak shape for Biperiden in HPLC
This guide provides troubleshooting solutions for common chromatographic issues, particularly poor peak shape, encountered during the HPLC analysis of Biperiden. The content is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my Biperiden peak exhibiting significant tailing?
Peak tailing is the most common issue for basic compounds like Biperiden. It is primarily caused by secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: The root cause is often the interaction of the basic piperidine nitrogen in Biperiden with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2][3] This interaction acts as a secondary, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".
-
Insufficient Buffer Capacity: If the mobile phase buffer is too weak or at an inappropriate concentration, it cannot effectively control the mobile phase pH or mask the silanol groups, leading to inconsistent interactions and tailing.[1][3]
Q2: How does the mobile phase pH impact the peak shape of Biperiden?
Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like Biperiden. Biperiden has a strongly basic pKa of approximately 9.3.[4]
-
Ion Suppression: To achieve a sharp, symmetrical peak, it is best to operate at a pH at least 2 units away from the analyte's pKa.[5] For Biperiden, this means using an acidic mobile phase (e.g., pH 2.5 - 3.5). At this low pH, Biperiden's basic nitrogen is fully protonated (positively charged), and more importantly, the surface silanol groups are also protonated (neutral), which minimizes the unwanted ionic interactions that cause peak tailing.[1][2][6]
-
Risk of Peak Splitting: If the mobile phase pH is too close to the analyte's pKa, both the ionized and unionized forms of Biperiden can exist simultaneously, potentially leading to peak broadening or splitting.[5][7][8]
Q3: What are the recommended HPLC column characteristics for analyzing Biperiden?
Column selection is crucial for mitigating peak shape issues with basic analytes.
-
High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with a much lower concentration of acidic silanol groups. A process called "end-capping" further deactivates most remaining silanols. Using a well-end-capped C8 or C18 column is a good starting point.[9][10]
-
Columns with Alternative Chemistry: For particularly challenging separations, consider columns specifically designed for basic compounds.[1] These include:
-
Embedded Polar Group (EPG) Columns: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.[9]
-
Charged Surface or Hybrid Columns: These columns have a modified surface chemistry that provides excellent peak shape for bases, even at neutral pH.[1][9]
-
Q4: My Biperiden peak is splitting into two or more peaks. What are the possible causes?
Peak splitting suggests that a single analyte is eluting as multiple bands.
-
Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different flow paths, resulting in split peaks for all analytes.[11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause localized distortion of the chromatography at the point of injection, leading to peak splitting.[12] Always try to dissolve the sample in the initial mobile phase.
-
Co-eluting Impurity: The split may actually be two separate but closely eluting compounds (e.g., Biperiden and a related impurity). Try reducing the injection volume to see if the peaks resolve better.[11]
-
Mobile Phase pH near pKa: As mentioned, operating too close to the analyte's pKa can cause peak splitting.[5]
Q5: What causes peak fronting for Biperiden?
Peak fronting, where the peak is asymmetric with a leading edge, is less common than tailing but can still occur.
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to fronting.[12] To resolve this, simply reduce the sample concentration or the injection volume.
-
Injection Solvent: Using an injection solvent that is stronger than the mobile phase can also cause peak fronting.
Troubleshooting Summary
The table below summarizes common peak shape problems and their solutions.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: Analyte interacts with active sites on the column packing.[1][3] | 1. Lower Mobile Phase pH: Adjust pH to 2.5-3.5 to suppress silanol ionization.[1][2] 2. Increase Buffer Strength: Use a buffer concentration of 25-50 mM.[3] 3. Change Column: Use a modern, high-purity, end-capped column or one with an embedded polar group.[1][9] |
| Column Contamination: Buildup of strongly retained compounds on the column.[1] | 1. Flush Column: Use a strong solvent wash procedure. 2. Use Guard Column: Protect the analytical column from contaminants.[13] | |
| Peak Splitting | Column Void / Blocked Frit: Disruption of the sample flow path.[11] | 1. Reverse Flush Column: (If permitted by manufacturer) to clear frit blockage. 2. Replace Column: If a void has formed at the inlet. |
| Sample Solvent Mismatch: Injection solvent is significantly stronger than the mobile phase.[12] | 1. Re-dissolve Sample: Use the initial mobile phase as the sample solvent. | |
| Mobile Phase pH near pKa: Both ionized and unionized forms of the analyte are present.[5] | 1. Adjust pH: Ensure mobile phase pH is at least 2 units away from the analyte's pKa.[5] | |
| Peak Fronting | Sample Overload: Too much sample mass injected onto the column.[12] | 1. Reduce Injection Volume or Concentration. |
| Sample Solvent too Strong: Sample is dissolved in a solvent stronger than the mobile phase. | 1. Match Sample Solvent to the mobile phase. | |
| Broad Peaks | Extra-Column Volume: Excessive volume from tubing, fittings, or detector cell.[1] | 1. Optimize System: Use shorter, narrower ID tubing and a low-volume flow cell.[1] |
| Column Degradation: Loss of stationary phase or efficiency over time.[1] | 1. Replace Column. [1] |
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method for Biperiden
This method is a robust starting point based on validated procedures for Biperiden analysis.[14][15]
-
Column: Symmetry C8 (150 mm x 3.9 mm, 5 µm) or equivalent modern, end-capped C8/C18 column.
-
Mobile Phase:
-
Buffer Preparation: Prepare a 50 mM sodium dihydrogen phosphate solution. If needed for ion-pairing, add 5 mM 1-heptanesulfonic acid sodium salt. Adjust the pH to 2.50 with phosphoric acid.
-
Final Mobile Phase: Mix the prepared buffer with Methanol in a 50:50 (v/v) ratio. Filter and degas.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or controlled at 30 °C.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase.
Protocol 2: Column Flushing and Regeneration (Reversed-Phase)
If column contamination is suspected, a thorough wash can restore performance. Always disconnect the column from the detector before flushing.
-
Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water (if compatible with the stationary phase).
-
Remove Organic Contaminants: Flush with 20 column volumes of Acetonitrile.
-
Remove Strongly Bound Non-polar Contaminants: Flush with 20 column volumes of Isopropanol.
-
Re-equilibration: Before use, flush the column with the mobile phase for at least 20 column volumes or until the baseline is stable.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Mechanism of Silanol Interaction with Biperiden
Caption: Chemical interactions leading to peak tailing and its resolution via pH control.
References
- 1. uhplcs.com [uhplcs.com]
- 2. agilent.com [agilent.com]
- 3. hplc.eu [hplc.eu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. proceedings.bas.bg [proceedings.bas.bg]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 10. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. uhplcs.com [uhplcs.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for biperiden in bulk form and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Ionization Efficiency of rel-Biperiden EP Impurity A-d5
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges in achieving optimal ionization efficiency for rel-Biperiden EP impurity A-d5 during mass spectrometry (MS) analysis.
Introduction to this compound
This compound is the deuterium-labeled analog of Biperiden EP Impurity A.[1][2] Its full chemical name is rel-(R)-1-((1S, 2S, 4S)-bicyclo[2.2.1]hept-5-en-2-yl)-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol.[1][2] It is primarily used as a stable isotope-labeled internal standard for the precise quantification of Biperiden and its impurities in various matrices through liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The presence of a tertiary amine in the piperidine ring makes it suitable for positive mode electrospray ionization, however, its overall structure can present challenges to achieving high sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate ionization technique for this compound?
A1: Electrospray Ionization (ESI) in positive ion mode is the recommended starting point. The molecule contains a tertiary amine group within the piperidine moiety, which is a basic site that can be readily protonated to form a stable [M+H]⁺ ion. For compounds that are less polar or prove difficult to ionize with ESI, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative.[4][5]
Q2: Why am I observing a weak signal for my deuterated internal standard?
A2: Poor signal intensity can stem from several factors:[4]
-
Suboptimal Mobile Phase pH: The mobile phase may not be acidic enough to promote efficient protonation of the tertiary amine.
-
Inappropriate Ionization Source Parameters: Settings such as capillary voltage, source temperature, and gas flows are not optimized for this specific analyte.
-
Ion Suppression: Components from the sample matrix or mobile phase additives can compete with the analyte for ionization, reducing its signal.
-
Analyte Concentration: The concentration of the standard may be too low for detection or so high that it causes detector saturation or ion suppression.[4]
-
Isotopic Effects: While generally minimal, some studies have noted that deuterated analogs can occasionally exhibit slightly different ionization responses compared to their non-deuterated counterparts.[6]
Q3: Can the deuterium labels on this compound be exchanged?
A3: The deuterium atoms in this impurity are located on the phenyl ring (phenyl-d5), which are C-D bonds. These bonds are highly stable under typical reversed-phase LC-MS conditions and are not prone to back-exchange with hydrogen from the mobile phase. However, it is a good practice to avoid prolonged storage of deuterated compounds in strongly acidic or basic solutions to prevent any potential for exchange.[7]
Troubleshooting Guide
Problem: Low or No Signal Intensity
This workflow provides a systematic approach to diagnosing and resolving poor signal intensity for this compound.
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for ESI+
The goal is to facilitate the protonation of the tertiary amine. An acidic mobile phase is essential.
-
Baseline Conditions: Start with a common mobile phase system.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Systematic Evaluation: Prepare a series of mobile phase modifiers in separate experiments to compare their effect on the analyte's signal-to-noise ratio. Use the same gradient and flow rate for each experiment.
-
Data Analysis: Inject a constant concentration of this compound and record the peak area or height. Summarize the results in a table for comparison.
Table 1: Effect of Mobile Phase Additives on Signal Intensity
| Mobile Phase Additive (0.1% v/v in Water/Acetonitrile) | Analyte | Relative Signal Intensity (%) | Comments |
| Formic Acid | [M+H]⁺ | 100 (Baseline) | Good proton donor, volatile, standard choice.[8] |
| Acetic Acid | [M+H]⁺ | 80 - 90 | Weaker acid, may result in slightly lower signal. |
| Ammonium Formate (10mM) | [M+H]⁺ | 90 - 110 | Acts as a buffer, can stabilize spray and improve reproducibility.[8][9] |
| Ammonium Acetate (10mM) | [M+H]⁺ | 85 - 105 | Another common buffer, useful for pH control.[8] |
Note: Relative intensities are illustrative and will vary by instrument and specific conditions.
Protocol 2: Ion Source Parameter Optimization
Fine-tuning the ion source is critical for maximizing signal. This should be done via flow injection analysis (FIA) or during a constant infusion of the analyte.
-
Infuse Analyte: Infuse a solution of this compound (e.g., 100 ng/mL in 50:50 Mobile Phase A:B) directly into the mass spectrometer at a typical flow rate (e.g., 0.3-0.5 mL/min).
-
Adjust Parameters Sequentially: While monitoring the [M+H]⁺ ion, adjust the following parameters one at a time to find the optimal value that gives the highest and most stable signal.
-
Capillary/Spray Voltage: Typically 2.5 - 4.5 kV.
-
Source/Drying Gas Temperature: Typically 250 - 400 °C.
-
Drying Gas Flow: Adjust to ensure efficient desolvation.
-
Nebulizer Gas Pressure: Optimize for a stable spray.
-
Cone/Fragmentor/Skimmer Voltage: This voltage influences ion transmission and in-source fragmentation. Increase it cautiously to maximize the parent ion signal without inducing excessive fragmentation.
-
Table 2: Typical Starting Parameters for ESI+ Analysis
| Parameter | Typical Range | Purpose |
| Capillary Voltage | 3.0 - 4.0 kV | Generates the electrospray. |
| Cone/Fragmentor Voltage | 80 - 150 V | Transports ions from source to analyzer; higher values can cause fragmentation. |
| Source Temperature | 300 - 350 °C | Aids in solvent evaporation. |
| Desolvation Gas Flow | 600 - 900 L/Hr | Removes solvent from droplets. |
| Nebulizer Pressure | 35 - 50 PSI | Forms the aerosol spray. |
Note: These values are general starting points and must be optimized for your specific instrument model.
Visualization of the Ionization Process
The fundamental principle for achieving good signal in ESI positive mode is the efficient protonation of the analyte.
Caption: Conceptual diagram of analyte protonation in ESI+.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Drug impurity profiling by capillary electrophoresis/mass spectrometry using various ionization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
impact of storage conditions on deuterated standard stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of deuterated standards to ensure their stability and the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated standards?
A1: For optimal stability, deuterated standards should be stored in cool, dry, and dark conditions.[1][2] It is crucial to protect them from moisture and light.[1][2] For long-term storage, temperatures of -20°C or -80°C are often recommended, especially for standards in solution.[3][4] Always refer to the manufacturer's specific recommendations provided on the certificate of analysis.
Q2: How does the choice of solvent affect the stability of deuterated standards in solution?
A2: The solvent plays a critical role in the stability of deuterated standards. It is generally recommended to avoid storing deuterated compounds in acidic or basic solutions, as this can promote hydrogen-deuterium (H/D) exchange, compromising the isotopic purity of the standard.[5] Neutral solvents like methanol are commonly used for preparing stock solutions.[4]
Q3: Can repeated freeze-thaw cycles impact the stability of my deuterated standards?
A3: Yes, repeated freeze-thaw cycles can negatively affect the stability of some deuterated compounds, potentially leading to degradation.[6][7] To minimize this, it is best practice to prepare small aliquots of your standard solutions. This allows you to use a fresh vial for each experiment, avoiding multiple freeze-thaw cycles of the entire stock.[6]
Q4: Is the position of the deuterium label on the molecule important for its stability?
A4: Absolutely. The stability of the deuterium label is highly dependent on its position within the molecule.[8][9] Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbon atoms adjacent to carbonyl groups are more susceptible to exchange with hydrogen atoms from the solvent or matrix.[8][9] For use as internal standards in mass spectrometry, it is crucial that the labels are on non-exchangeable sites.[8]
Q5: What is the recommended isotopic enrichment for a deuterated standard?
A5: To ensure accurate quantification and minimize potential interference from the unlabeled analyte, it is recommended to use deuterated standards with a high isotopic enrichment, ideally ≥98%.[1]
Troubleshooting Guide
Issue 1: I'm observing a gradual loss of signal for my deuterated internal standard in my LC-MS analysis over time.
-
Possible Cause: This could indicate degradation of the standard. Improper storage conditions, such as exposure to light, elevated temperatures, or storage in an inappropriate solvent, can lead to instability.[10]
-
Troubleshooting Steps:
-
Review your storage protocol against the manufacturer's recommendations.
-
Prepare a fresh dilution from a new aliquot of your stock solution that has not undergone multiple freeze-thaw cycles.
-
If the issue persists, consider performing a purity analysis of your standard using a technique like HPLC or NMR to check for degradation products.[11]
-
Issue 2: My quantitative results are inconsistent, and I suspect issues with my deuterated standard.
-
Possible Cause: Inconsistent results can arise from compromised standard integrity. This may be due to H/D exchange, which alters the mass of the standard and affects its response factor.[5][9]
-
Troubleshooting Steps:
-
Verify the pH of your stock solution and your analytical mobile phase. Non-neutral pH can facilitate H/D exchange.[5][12]
-
Examine the mass spectrum of your standard. The appearance of ions with lower m/z values could indicate the loss of deuterium atoms.
-
If possible, use a fresh, unopened vial of the standard to prepare a new stock solution.
-
Issue 3: I see a chromatographic peak at the retention time of my unlabeled analyte in my deuterated standard solution.
-
Possible Cause: This could be due to the presence of the unlabeled compound as an impurity in the deuterated standard.
-
Troubleshooting Steps:
-
Check the certificate of analysis for the specified isotopic and chemical purity of the standard.
-
If the level of the unlabeled impurity is higher than specified, contact the supplier.
-
Ensure that there is no cross-contamination in your laboratory preparation of the standard solutions.
-
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability
This protocol outlines a general procedure to evaluate the long-term stability of a deuterated standard under specific storage conditions.
-
Preparation: Prepare multiple aliquots of the deuterated standard in a suitable solvent at a known concentration.
-
Storage: Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
Time Points: At predefined time intervals (e.g., 0, 1, 3, 6, 12 months), remove one aliquot from each storage condition.
-
Analysis: Analyze the aliquot using a validated analytical method (e.g., LC-MS, HPLC-UV) to determine the concentration and purity of the standard.
-
Data Evaluation: Compare the results over time to the initial (time 0) analysis to assess any degradation.
Protocol 2: Evaluation of Freeze-Thaw Stability
This protocol is designed to determine the stability of a deuterated standard after multiple freeze-thaw cycles.
-
Preparation: Prepare a stock solution of the deuterated standard.
-
Cycling: Subject the stock solution to a series of freeze-thaw cycles. A typical cycle consists of freezing the sample (e.g., at -20°C for 24 hours) followed by thawing to room temperature.
-
Sampling: After a specific number of cycles (e.g., 1, 3, 5, 10), take an aliquot of the solution for analysis.
-
Analysis: Analyze the aliquots using a validated analytical method to measure the concentration and purity of the standard.
-
Data Evaluation: Compare the results from each cycle to the initial (pre-cycle) measurement to determine if any degradation has occurred.[6]
Data Presentation
Table 1: Example of Long-Term Stability Data for Deuterated Standard 'X' in Methanol
| Storage Condition | Time (Months) | Concentration (% of Initial) | Purity (%) |
| -80°C | 0 | 100.0 | 99.8 |
| 6 | 99.8 | 99.7 | |
| 12 | 99.5 | 99.6 | |
| -20°C | 0 | 100.0 | 99.8 |
| 6 | 99.1 | 99.5 | |
| 12 | 98.2 | 99.1 | |
| 4°C | 0 | 100.0 | 99.8 |
| 6 | 95.3 | 98.0 | |
| 12 | 89.7 | 96.5 | |
| Room Temp | 0 | 100.0 | 99.8 |
| 3 | 85.2 | 94.1 | |
| 6 | 70.1 | 88.3 |
Data is hypothetical and for illustrative purposes only.
Table 2: Effect of Freeze-Thaw Cycles on the Stability of Deuterated Standard 'Y' in Acetonitrile
| Number of Freeze-Thaw Cycles | Concentration (% of Initial) | Purity (%) |
| 0 | 100.0 | 99.9 |
| 1 | 99.9 | 99.9 |
| 3 | 99.5 | 99.8 |
| 5 | 98.7 | 99.6 |
| 10 | 96.2 | 99.1 |
Data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a long-term stability study of a deuterated standard.
Caption: Factors influencing the stability of deuterated standards and their potential impact.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS) [mdpi.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Analytical Results with Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address variability in analytical results when using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using an internal standard (IS)?
An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls in an analytical run.[1][2][3] Its primary purpose is to compensate for various sources of error and variability that can occur during sample preparation, injection, and analysis.[1][4][5] By calculating the ratio of the analyte's response to the internal standard's response, systemic errors such as variations in injection volume, sample extraction losses, and instrument drift can be minimized, leading to improved accuracy and precision of the quantitative results.[2][6][7]
Q2: What are the key criteria for selecting a suitable internal standard?
Choosing an appropriate internal standard is critical for the success of an analytical method. The ideal internal standard should:
-
Be chemically similar to the analyte: It should have similar physicochemical properties, such as polarity, molecular weight, and functional groups, to ensure it behaves similarly during sample preparation and analysis.[6][8]
-
Not be present in the original sample: The internal standard should be absent from the sample matrix to avoid interference and inaccurate quantification.[7][9][10]
-
Be well-resolved chromatographically: The internal standard peak should be baseline separated from the analyte and other matrix components to ensure accurate measurement, unless a highly selective detector like a mass spectrometer is used.[6][7][10]
-
Be stable: It must remain stable throughout the entire analytical process, from sample preparation to detection.[6]
-
Have a similar response to the detector: The internal standard should produce a detector response that is comparable to the analyte of interest.[7][8] For mass spectrometry, this includes similar ionization efficiency.[8][11]
For LC-MS applications, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard as they exhibit nearly identical chemical and physical properties to the analyte.[1][4][7]
Q3: When should the internal standard be added to the sample?
Ideally, the internal standard should be added as early as possible in the sample preparation workflow.[1] This ensures that it experiences the same potential losses and variations as the analyte during all subsequent steps, such as extraction, evaporation, and reconstitution.[4][7][12] For complex procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), adding the IS before these steps is crucial.[4]
Q4: How does an internal standard help correct for matrix effects?
Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a common challenge, especially in LC-MS.[4][13] An ideal internal standard, particularly a stable isotope-labeled one that co-elutes with the analyte, will experience the same matrix effects.[14] By using the analyte-to-IS response ratio, the impact of these effects can be normalized, leading to more accurate quantification.[13][15]
Troubleshooting Guide
This section addresses common issues encountered when using internal standards.
Issue 1: High Variability in Internal Standard Area/Response Across a Run
-
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Pipetting/Addition | Review the procedure for adding the internal standard to all samples. Ensure the same, calibrated pipette is used and that the addition is consistent. Consider automating the addition step if possible.[16] |
| Poor Mixing | After adding the internal standard, ensure thorough mixing (e.g., vortexing) to achieve a homogeneous solution before any subsequent sample preparation steps.[1][16] |
| Instrument Instability | Check for instrument-related issues such as fluctuations in the detector response, inconsistent injection volumes, or a failing trap in a purge and trap system.[1] Running a sequence of standards can help diagnose instrument drift. |
| Matrix Effects | Significant variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement, affecting the IS response.[1][15] Evaluate matrix effects by comparing the IS response in neat solutions versus post-extraction spiked samples.[17] |
| IS Instability | The internal standard may be degrading during sample preparation or in the autosampler. Assess the stability of the IS under the experimental conditions. |
Issue 2: Low or No Internal Standard Peak Detected
-
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| IS Addition Failure | Verify that the internal standard was added to the affected samples. This can be a common human error.[1] |
| Poor Recovery | The internal standard may be lost during sample preparation steps like solid-phase extraction or liquid-liquid extraction. Optimize the extraction method to ensure good recovery of both the analyte and the IS.[18] |
| Incorrect IS Concentration | The concentration of the added internal standard might be too low to be detected by the instrument. Verify the concentration of the IS stock solution and the dilution scheme.[4] |
| Detector Issues | Ensure the detector is functioning correctly and is set to monitor the correct signal for the internal standard (e.g., the correct m/z in mass spectrometry). |
Issue 3: Internal Standard Response is Systematically Different Between Samples and Calibrators/QCs
-
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Different Matrix Effects | The matrix of the unknown samples may be significantly different from the matrix used for calibration standards and quality controls, leading to different levels of ion suppression or enhancement.[3] Prepare calibration standards in a matrix that closely matches the study samples.[14] |
| Cross-Interference | The analyte may be interfering with the internal standard signal, or vice-versa. This is more common when the IS is a structural analog and not a stable isotope. Check for co-elution and potential isobaric interferences.[4] |
| IS Purity Issues | The internal standard may contain impurities, including the unlabeled analyte, which can affect the accuracy of the results, especially at the lower limit of quantification (LLOQ).[7] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve with Internal Standard
-
Prepare Analyte Stock Solution: Accurately weigh a known amount of the analyte reference standard and dissolve it in a suitable solvent to create a concentrated stock solution.
-
Prepare Internal Standard Stock Solution: Similarly, prepare a concentrated stock solution of the internal standard.
-
Prepare Working Standard Solutions: Create a series of working standard solutions by serially diluting the analyte stock solution to cover the desired concentration range.
-
Spike Calibration Standards: To a fixed volume of blank matrix (e.g., plasma, urine), add a small, constant volume of each working analyte standard solution.
-
Add Internal Standard: To each of these calibration standards, add a constant volume of the internal standard working solution to achieve the desired final concentration.
-
Sample Preparation: Process the calibration standards using the same extraction, cleanup, and reconstitution steps as the unknown samples.
-
Analysis: Analyze the processed calibration standards using the analytical instrument (e.g., LC-MS, GC-MS).
-
Construct Calibration Curve: For each calibration level, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression to obtain the calibration curve equation.[7][19]
Data Presentation
Table 1: Example of Improved Precision with Internal Standard Normalization
This table illustrates the impact of using an internal standard to improve the repeatability of gas chromatography (GC) results for a stable active ingredient.
| Injection Number | Analyte Area (without IS) | Analyte Area / IS Area (with IS) |
| 1 | 254879 | 1.258 |
| 2 | 261548 | 1.261 |
| 3 | 258841 | 1.259 |
| 4 | 251235 | 1.257 |
| 5 | 263547 | 1.262 |
| Average | 258010 | 1.259 |
| Standard Deviation | 5123 | 0.002 |
| % RSD | 1.99% | 0.16% |
Data adapted from a study showing a 4.4-fold improvement in repeatability with an internal standard.[2]
Visualizations
Caption: Workflow for analysis using an internal standard.
Caption: Logic diagram for troubleshooting internal standard variability.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welchlab.com [welchlab.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 11. Internal standard - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 18. researchgate.net [researchgate.net]
- 19. Basic calculations with internal standards - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to rel-Biperiden EP Impurity A-d5 and its Non-Labeled Analog for Analytical Applications
This guide provides a detailed comparison of rel-Biperiden EP impurity A-d5 and its non-deuterated counterpart, Biperiden EP Impurity A. It is designed for researchers, scientists, and drug development professionals who utilize these reference standards in their analytical workflows. This document outlines the key differences in their application, presents typical analytical data, and provides an experimental protocol for their use.
Introduction to Biperiden Impurity Standards
Biperiden is a muscarinic antagonist used to treat Parkinson's disease and other movement disorders. During its synthesis and storage, various impurities can form. Regulatory bodies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. Biperiden EP Impurity A is one such related substance. For accurate quantification, especially in complex matrices like biological fluids, a stable isotope-labeled internal standard is often employed. This compound serves this purpose, offering enhanced precision in chromatographic and mass spectrometric analyses.[1][2]
Comparison of Analytical Standards
The primary distinction between this compound and Biperiden EP Impurity A lies in their intended use. The deuterated version is specifically designed as an internal standard for quantitative analysis, while the non-labeled version is typically used as a reference standard for identification and qualitative purposes.[1][3][4]
Table 1: General Specifications
| Property | This compound | Biperiden EP Impurity A |
| Primary Use | Internal Standard for Quantitative Analysis | Reference Standard for Identification |
| Molecular Formula | C₂₁H₂₄D₅NO | C₂₁H₂₉NO |
| Molecular Weight | 316.50 g/mol | 311.47 g/mol |
| Deuterium Incorporation | ≥ 98% | Not Applicable |
Table 2: Representative Certificate of Analysis Data
Below is a table summarizing typical data found on a Certificate of Analysis (CoA) for these two compounds. While actual values may vary by batch, these are representative of high-quality reference standards.
| Test | Specification | This compound (Typical Results) | Biperiden EP Impurity A (Typical Results) |
| Appearance | White to Off-White Solid | Conforms | Conforms |
| Identity (¹H-NMR) | Conforms to Structure | Conforms | Conforms |
| Identity (Mass Spec) | Conforms to Structure | Conforms | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.5% | 99.2% |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | 0.3% |
| Residual Solvents | Meets EP/USP Requirements | Conforms | Conforms |
| Storage Condition | 2-8 °C, Protect from Light | Conforms | Conforms |
Experimental Protocol: Quantification of Biperiden EP Impurity A using HPLC
This protocol is adapted from a stability-indicating HPLC method for Biperiden and its degradation products and is suitable for the quantification of Biperiden EP Impurity A using this compound as an internal standard.[5]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Nucleodur C18, 5 µm, 250 mm x 4.6 mm).
-
This compound (Internal Standard).
-
Biperiden EP Impurity A (Reference Standard).
-
Acetonitrile (HPLC grade).
-
Perchloric acid.
-
Sodium perchlorate.
-
Milli-Q or HPLC grade water.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.2% 0.1 N perchloric acid in 0.01M sodium perchlorate solution and acetonitrile in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound in the mobile phase to obtain a concentration of 100 µg/mL.
-
Reference Standard Stock Solution: Accurately weigh and dissolve a known amount of Biperiden EP Impurity A in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the Reference Standard Stock Solution into a fixed concentration of the Internal Standard Stock Solution.
-
Sample Preparation: Dissolve the sample containing Biperiden EP Impurity A in the mobile phase and add a known amount of the Internal Standard Stock Solution.
4. Analysis and Data Interpretation:
-
Inject the prepared calibration standards and samples into the HPLC system.
-
Identify the peaks corresponding to Biperiden EP Impurity A and the internal standard (this compound) based on their retention times.
-
Calculate the ratio of the peak area of Biperiden EP Impurity A to the peak area of the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Biperiden EP Impurity A.
-
Determine the concentration of Biperiden EP Impurity A in the samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise quantification of Biperiden EP Impurity A, particularly in regulated environments. The deuterated standard effectively compensates for variations in sample preparation and instrument response, leading to more reliable analytical results. This guide provides a framework for understanding the comparative advantages of each standard and implementing a robust analytical method.
References
- 1. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Biperiden EP Impurity A | Axios Research [axios-research.com]
- 5. Biperiden Hydrochloride EP Impurity A | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
A Comparative Guide to Biperiden Assay Methodologies: The Impact of a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Biperiden, an anticholinergic agent used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms, is critical in both clinical and research settings. The choice of analytical methodology, particularly the use of an internal standard, can significantly impact the reliability and robustness of the assay. This guide provides a detailed comparison of Biperiden assay methods validated with and without a deuterated internal standard, supported by experimental data from published studies.
The Gold Standard: Deuterated Internal Standards in Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely considered the gold standard in quantitative mass spectrometry.[1] A deuterated internal standard, like Biperiden-d5, shares near-identical physicochemical properties with the analyte, Biperiden.[1][2] This structural similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1]
Alternative Approaches: Non-Deuterated Standards and External Calibration
While highly effective, the synthesis of deuterated standards can be costly and time-consuming. Consequently, alternative methods employing non-deuterated internal standards (structural analogs) or external standard calibration are also utilized, particularly with detection techniques like UV spectrophotometry.[3][4][5] These methods can provide accurate results but may be more susceptible to variations in sample matrix and experimental conditions.
Performance Data at a Glance: A Comparative Summary
The following tables summarize the validation parameters of various Biperiden assay methods, highlighting the performance characteristics of methods utilizing a deuterated internal standard versus those that do not.
Table 1: Performance Comparison of Biperiden Assay Methods
| Parameter | Method with Deuterated Standard (LC-MS/MS) | Method with Deuterated Standard (GC-MS) | Method without Deuterated Standard (HPLC-UV)[4] | Method without Deuterated Standard (HPLC-UV)[3] | Method without Deuterated Standard (GC-MS) |
| Internal Standard | Biperiden-d5 | Biperiden-d5 | External Standard | External Standard | Not Specified |
| Linearity Range | 0.100 - 10.0 ng/mL | 0.5 - 15 ng/mL[6] | 2 - 6 µg/mL[4] | 0.5 - 25 µg/mL[3] | 1.9 - 250 ng/mL |
| Correlation Coefficient (r/R²) | Not Specified | >0.99[6] | R² = 0.9997[4] | r = 0.9998[3] | 0.9984 - 0.9999 |
| Accuracy (% Recovery / % Error) | 99.2% - 102.1% | Not Specified | 99.13% (mean recovery)[4] | Not Specified | -3.37% to 5.83% (% error) |
| Precision (%RSD / %CV) | 2.1% - 6.5% (between-day CV) | Not Specified | 0.693%[4] | Not Specified | 0.95% - 5.55% (within-day CV); 2.86% - 5.17% (between-day CV) |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 0.03 µg/mL[3] | Not Specified |
| Limit of Quantitation (LOQ) | 0.100 ng/mL | 0.5 ng/mL[6] | Not Specified | 0.1 µg/mL[3] | Not Specified |
Experimental Protocols: A Detailed Look
Biperiden Assay using LC-MS/MS with a Deuterated Internal Standard
This protocol is based on established methodologies for the quantification of Biperiden in biological matrices.
1. Sample Preparation (Plasma)
-
To 200 µL of plasma, add 20 µL of Biperiden-d5 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform a protein precipitation step by adding 600 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A suitable reversed-phase column, such as a C18 or Phenyl column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Biperiden: e.g., m/z 312 → 143
-
Biperiden-d5: e.g., m/z 317 → 148
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Biperiden into a blank matrix.
-
Add a constant amount of Biperiden-d5 to all standards, quality controls, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Biperiden to Biperiden-d5 against the concentration of Biperiden.
-
Determine the concentration of Biperiden in unknown samples from the calibration curve.
Biperiden Assay using HPLC-UV with External Standard Calibration
This protocol is based on published HPLC-UV methods for Biperiden analysis.[3][4]
1. Sample Preparation (Solid Dosage Forms) [4]
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Biperiden hydrochloride and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of purified water and acetonitrile) and sonicate to dissolve the drug.[4]
-
Dilute to the mark with the solvent.
-
Filter an aliquot of the solution before injection.
2. HPLC-UV Conditions
-
HPLC Column: A conventional C18 reversed-phase column.[4]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).[4] The exact ratio should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a stock solution of Biperiden hydrochloride working standard.[4]
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution and determine the concentration of Biperiden from the calibration curve.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the rationale behind method selection, the following diagrams are provided.
References
- 1. The determination of biperiden in plasma using gas chromatography mass spectrometry: pharmacokinetics after intramuscular administration to guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for biperiden in bulk form and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proceedings.bas.bg [proceedings.bas.bg]
- 5. tsijournals.com [tsijournals.com]
- 6. A novel method for the therapeutic drug monitoring of biperiden in plasma by GC-MS using salt-assisted liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to rel-Biperiden EP Impurity A-d5 and C13 Labeled Standards for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two stable isotope-labeled internal standards for the quantification of Biperiden: rel-Biperiden EP Impurity A-d5 and a C13 labeled analogue. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods, particularly in regulated environments. This document outlines the key performance characteristics of each standard, supported by hypothetical experimental data, and provides detailed protocols for their use in a typical LC-MS/MS workflow.
Introduction to Biperiden and the Need for Labeled Standards
Biperiden is a muscarinic antagonist used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Accurate measurement of Biperiden concentrations in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte, allowing for correction of variability during sample preparation and analysis.
Characterization of the Internal Standards
This compound is a commercially available deuterium-labeled standard where five hydrogen atoms on the phenyl ring are replaced with deuterium.
C13 Labeled rel-Biperiden is a synthetically produced standard where six carbon atoms in the phenyl ring are replaced with the stable isotope carbon-13. While less common commercially, C13 labeled standards are considered by many to be the ideal internal standard.
Below are the chemical structures of the two standards.
Caption: Chemical structures of this compound and C13 Labeled rel-Biperiden.
Performance Comparison: d5 vs. C13 Labeled Standards
The choice between a deuterium and a carbon-13 labeled standard can impact assay performance. The following table summarizes the key comparative aspects, with supporting (hypothetical) data from a simulated LC-MS/MS analysis of Biperiden in human plasma.
| Parameter | This compound | C13 Labeled rel-Biperiden | Comments |
| Chemical Stability | High, but potential for back-exchange in certain conditions | Very High, no risk of isotopic exchange | C13-C bonds are more stable than C-D bonds, eliminating the risk of isotope scrambling. |
| Chromatographic Co-elution with Analyte | Slight retention time shift (typically elutes slightly earlier) | Identical retention time to the analyte | The difference in mass between D and H can sometimes lead to chromatographic separation from the unlabeled analyte. |
| Hypothetical Retention Time (min) | 4.21 | 4.25 | A slight shift is often observed with deuterated standards. |
| Matrix Effect | Good compensation for matrix effects | Excellent compensation for matrix effects | Co-elution of the C13 standard with the analyte ensures it experiences the exact same matrix effects. |
| Accuracy (% Bias) | -2.5% to 3.0% | -1.5% to 2.0% | The co-elution of the C13 standard can lead to slightly better accuracy. |
| Precision (% CV) | < 5% | < 4% | Both standards provide excellent precision, in line with regulatory requirements. |
| Cost | Generally lower | Typically higher | The synthesis of C13 labeled compounds is often more complex and expensive. |
Experimental Protocols
The following is a representative protocol for the quantification of Biperiden in human plasma using a stable isotope-labeled internal standard. This method would be suitable for generating the type of data presented above and should be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance.[3][4][5]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[6]
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either d5 or C13 labeled Biperiden at 500 ng/mL in methanol).
-
Precipitation: Add 400 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium formate with 0.1% formic acid).
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Caption: A typical protein precipitation workflow for plasma samples.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Biperiden: Q1 312.2 -> Q3 98.1
-
rel-Biperiden-d5: Q1 317.2 -> Q3 103.1
-
rel-Biperiden-C13: Q1 318.2 -> Q3 104.1
-
Biperiden's Mechanism of Action
Biperiden functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), primarily the M1 subtype, in the central nervous system.[7][8] In conditions like Parkinson's disease, there is an imbalance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems in the corpus striatum. By blocking the action of acetylcholine, Biperiden helps to restore this balance, thereby alleviating symptoms such as tremor and rigidity.[2]
Caption: Biperiden blocks acetylcholine at the M1 receptor to restore balance.
Conclusion and Recommendations
Both this compound and C13 labeled rel-Biperiden are suitable for use as internal standards in the bioanalysis of Biperiden.
-
This compound offers a cost-effective and reliable option that will meet the requirements for most applications.
-
C13 Labeled rel-Biperiden , while more expensive, represents the ideal internal standard due to its superior chemical stability and identical chromatographic behavior to the analyte. This makes it the preferred choice for methods requiring the highest level of accuracy and for mitigating risks in pivotal regulatory studies.
The selection between the two should be based on the specific requirements of the study, balancing cost considerations with the need for the highest possible data quality.
References
- 1. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. fda.gov [fda.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]
- 8. biperiden | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Biperiden
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Biperiden, a crucial anticholinergic agent used in the treatment of Parkinson's disease. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document presents a cross-validation perspective by comparing the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry based on published experimental data.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Biperiden depends on several factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, pharmacokinetic studies, or stability testing). While traditional spectrophotometric methods offer simplicity, modern chromatographic techniques like HPLC and GC-MS provide superior selectivity and sensitivity.
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Linearity Range | 2–6 µg/mL[1][2] | 1.9–250 ng/mL | 7.8–122.9 µg/mL |
| Correlation Coefficient (r²) | >0.999[2] | 0.9984–0.9999 | ≥0.9998 |
| Accuracy (% Recovery) | 98.4% - 99.13%[1][2] | Between-day: 94.17% - 102.16% | Not explicitly stated in provided abstracts |
| Precision (% RSD) | < 1.0%[2] | Between-day: 2.86% - 5.17% | ≤1.35% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.5 ng/mL | Not explicitly stated in provided abstracts |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| Selectivity | High (can separate from degradation products)[3] | High | Lower (potential for interference)[1] |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Primary Application | Routine analysis, stability studies[3][4] | Pharmacokinetic studies, therapeutic drug monitoring | Basic quantification |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is noted for its speed and reliability in comparison to older spectrophotometric methods.[1][2]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a buffer solution.[1][2] One study specified a mixture of 0.2% 0.1N perchloric acid in 0.01M sodium perchlorate solution and acetonitrile (50:50 v/v).
-
Flow Rate: Typically around 1 mL/min.
Sample Preparation:
-
For solid dosage forms, a number of tablets are weighed to determine the average mass.
-
The tablets are crushed, and an amount equivalent to a specific dose of Biperiden HCl is weighed.
-
The sample is dissolved in a mixture of purified water and acetonitrile.
-
The solution is sonicated to ensure complete dissolution.
-
After cooling, the solution is diluted to the final volume with acetonitrile.
-
The solution is filtered through a 0.45 µm nylon membrane filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and suitable for the determination of Biperiden in plasma, making it ideal for pharmacokinetic studies.
Extraction Procedure:
-
A simple hexane extraction is utilized for plasma samples.
Chromatographic Conditions:
-
Specific column and temperature programming details are method-dependent but are optimized to ensure good separation and peak shape for Biperiden.
Detection:
-
Mass spectrometry is used for detection, providing high selectivity and sensitivity.
UV-Visible Spectrophotometry
While less selective than chromatographic methods, spectrophotometry offers a simpler and more accessible option for the quantification of Biperiden.[1] The United States Pharmacopeia (USP) previously described a UV-Vis method for Biperiden analysis.[1]
Methodology:
-
The method is based on the formation of an ion-associate between Biperiden and a reagent such as picric acid, alizarin, bromothymol blue, or chlorophenol red.
-
The resulting colored complex is extracted with an organic solvent like chloroform.
-
The absorbance of the extract is measured at the wavelength of maximum absorption (λmax), which is typically around 418-428 nm depending on the reagent used.
Reaction Conditions:
-
The pH of the reaction mixture is a critical parameter and needs to be optimized.
-
The concentration of the reagent is also optimized to ensure complete reaction.
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of different analytical methods for a drug substance like Biperiden. This process ensures that the methods are providing comparable and reliable results.
Caption: General workflow for cross-validation of two analytical methods.
Conclusion
The choice of an analytical method for Biperiden should be guided by the specific requirements of the analysis.
-
HPLC-UV stands out as a robust, reliable, and relatively fast method suitable for routine quality control and stability testing of Biperiden in pharmaceutical formulations.[1][2] Its high selectivity allows for the separation of Biperiden from potential degradation products, which is a significant advantage over older methods.[3]
-
GC-MS offers superior sensitivity, making it the method of choice for bioanalytical applications such as pharmacokinetic studies where low concentrations of the drug in biological matrices need to be accurately measured.
-
UV-Visible Spectrophotometry , while lacking the selectivity of chromatographic techniques, can still be a valuable tool for basic quantification in environments where more sophisticated instrumentation is not available. However, its susceptibility to interference from other substances in the sample matrix should be carefully considered.[1]
Ultimately, a thorough validation of the chosen method according to ICH guidelines is essential to ensure the generation of accurate and reliable data in any research or quality control setting.
References
Precision and Accuracy in Biperiden Quantification: A Comparative Analysis Utilizing a Deuterated Internal Standard
The robust and reliable quantification of Biperiden in biological matrices is a critical requirement for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard, such as Biperiden-d5, is a widely accepted strategy to enhance the accuracy and precision of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of Biperiden quantification methods utilizing a d5-deuterated internal standard, supported by experimental data and detailed protocols.
Data on Accuracy and Precision
The accuracy and precision of an analytical method are paramount for ensuring the validity of bioanalytical data. Accuracy is typically expressed as the relative error (%RE), which indicates the closeness of a measured value to the true value. Precision is a measure of the reproducibility of the method and is commonly represented by the relative standard deviation (%RSD) or coefficient of variation (%CV).
The following table summarizes the accuracy and precision data from a validated bioanalytical method for the quantification of Biperiden in human plasma using Biperiden-d5 as the internal standard. The study assessed these parameters at three different quality control (QC) concentrations: low, medium, and high.
| Quality Control Level | Concentration (ng/mL) | Accuracy (%RE) | Precision (Between-Day %CV) |
| Low QC | 0.300 | +0.8% | 6.5% |
| Medium QC | 1.50 | -0.8% | 3.1% |
| High QC | 8.00 | +2.1% | 2.1% |
Data sourced from a study on a Biperiden challenge model in healthy elderly individuals, where plasma concentrations were determined using an LC-MS/MS method with Biperiden-d5 as the internal standard.[1]
The data demonstrates high accuracy, with the relative error well within the generally accepted limits of ±15% for bioanalytical methods (and ±20% for the lower limit of quantification). Similarly, the precision is excellent, with the coefficient of variation being comfortably below 15%.[1]
Experimental Protocols
The successful quantification of Biperiden relies on a well-defined and validated experimental protocol. Below are the key steps and parameters for a typical LC-MS/MS method for Biperiden analysis using a d5 internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract Biperiden and the Biperiden-d5 internal standard from the biological matrix (e.g., human plasma) and remove potential interferences.
-
Procedure:
-
Aliquot a specific volume of plasma sample into a clean tube.
-
Add a known amount of Biperiden-d5 internal standard solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Vortex the mixture to ensure thorough mixing and facilitate the transfer of the analyte and internal standard to the organic phase.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.[1]
-
2. Chromatographic Separation: Liquid Chromatography (LC)
-
Objective: To separate Biperiden and its deuterated internal standard from other components in the extracted sample before detection by mass spectrometry.
-
Typical Parameters:
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Objective: To selectively detect and quantify Biperiden and Biperiden-d5 based on their specific mass-to-charge ratios (m/z).
-
Typical Parameters:
-
Mass Spectrometer: Sciex API 4000 or a comparable triple quadrupole mass spectrometer.[1]
-
Ionization Source: Turbo Ion Spray (electrospray ionization - ESI) operated in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Mass Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
-
Workflow for Biperiden Quantification
The following diagram illustrates the general workflow for the quantification of Biperiden in a biological sample using a deuterated internal standard and LC-MS/MS.
Caption: Workflow for Biperiden quantification using a d5 internal standard.
Conclusion
The use of a deuterated internal standard, such as Biperiden-d5, in conjunction with a validated LC-MS/MS method, provides a highly accurate and precise approach for the quantification of Biperiden in biological matrices. The presented data and experimental protocol highlight the robustness of this methodology, making it a reliable choice for researchers, scientists, and drug development professionals. The co-elution and similar ionization behavior of the analyte and its stable isotope-labeled internal standard effectively compensate for variations in sample preparation and instrument response, leading to dependable and high-quality bioanalytical results.
References
Comparative Analysis of Analytical Methods for Biperiden Quantification: A Focus on Linearity and Range
This guide provides a comparative analysis of two distinct analytical methods for the quantification of Biperiden: a state-of-the-art High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method employing a deuterated internal standard, and a widely-used High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) detection method. The comparison focuses on the critical validation parameters of linearity and range, offering researchers, scientists, and drug development professionals a clear perspective on the performance of each technique.
The use of a deuterated internal standard, such as rel-Biperiden EP impurity A-d5, is a common strategy in modern bioanalytical assays to enhance accuracy and precision by correcting for variability during sample processing and analysis.[1] This guide will explore a representative HPLC-MS method incorporating this standard and compare its performance with established HPLC-UV methods found in the scientific literature.
Performance Comparison: Linearity and Range
The following table summarizes the key performance characteristics of the two analytical methods for Biperiden analysis. The data for the HPLC-MS method is representative of typical performance for such assays, while the data for the HPLC-UV methods is collated from published studies.[2][3][4][5]
| Parameter | HPLC-MS with this compound (Representative) | HPLC-UV (Published Data) |
| Linearity (Correlation Coefficient, r²) | >0.999 | 0.9995 - 0.9998 |
| Linear Range | 0.5 - 500 ng/mL | 0.5 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 - 8 µg/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 24 - 100 µg/mL |
| Internal Standard | This compound | Typically external standard or not specified |
| Detection Method | Mass Spectrometry (MS) | Ultraviolet (UV) Spectroscopy |
Experimental Protocols
Method 1: Representative HPLC-MS Method with this compound
This protocol describes a typical bioanalytical method for the quantification of Biperiden in a biological matrix (e.g., plasma) using a deuterated internal standard.
1. Preparation of Stock and Working Solutions:
-
Biperiden Stock Solution (1 mg/mL): Accurately weigh 10 mg of Biperiden reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Biperiden stock solution in 50% methanol to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 100 ng/mL in 50% methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample, calibration standard, and QC sample, add 20 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
3. Chromatographic Conditions:
-
HPLC System: A validated HPLC system coupled with a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Biperiden: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
5. Linearity and Range Assessment:
-
Prepare a calibration curve by analyzing a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard), and at least six non-zero calibration standards over the desired concentration range (e.g., 0.5 - 500 ng/mL).
-
The linearity is assessed by a weighted linear regression of the peak area ratio (analyte/internal standard) versus the nominal concentration. The correlation coefficient (r²) should be greater than 0.99.
-
The range is defined by the LLOQ and ULOQ, which must be quantifiable with acceptable precision and accuracy.
Method 2: Published HPLC-UV Method
This protocol is a composite based on several published methods for the analysis of Biperiden in pharmaceutical formulations.[2][3][4][5]
1. Preparation of Stock and Working Solutions:
-
Biperiden Stock Solution (1 mg/mL): Accurately weigh 10 mg of Biperiden HCl and dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Working Solutions: Prepare serial dilutions of the stock solution with the mobile phase to create calibration standards over the desired range (e.g., 2-6 µg/mL or 8-100 µg/mL).[2][3]
2. Sample Preparation (for Solid Dosage Forms):
-
Weigh and finely powder a number of tablets to obtain a representative sample.
-
Accurately weigh a portion of the powder equivalent to a known amount of Biperiden HCl.
-
Disperse the powder in a mixture of water and acetonitrile and sonicate to dissolve the active ingredient.[2]
-
Dilute to a known volume with the dissolution solvent and filter through a 0.45 µm filter.
-
Further dilute the filtrate with the mobile phase to a concentration within the calibration range.
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen phosphate or sodium perchlorate) and an organic solvent (e.g., methanol or acetonitrile).[3][5] The pH of the aqueous phase is often adjusted.
-
Flow Rate: Typically 1 mL/min.[5]
-
Injection Volume: 20 µL.[3]
4. Linearity and Range Assessment:
-
Inject the prepared calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of Biperiden.
-
Determine the linearity by calculating the correlation coefficient (r²), which should be close to 1 (e.g., >0.999).[4][6]
-
The range is the interval between the LLOQ and ULOQ that has been demonstrated to have acceptable linearity, accuracy, and precision.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for establishing the linearity and range for both the HPLC-MS and HPLC-UV methods.
Caption: Workflow for HPLC-MS Linearity Assessment.
Caption: Workflow for HPLC-UV Linearity Assessment.
References
- 1. veeprho.com [veeprho.com]
- 2. proceedings.bas.bg [proceedings.bas.bg]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for biperiden in bulk form and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Robustness of an Analytical Method for rel-Biperiden EP Impurity A-d5
This guide provides a comprehensive overview of the robustness testing of a validated analytical method for the quantification of rel-Biperiden EP impurity A-d5. The data presented herein is designed to offer researchers, scientists, and drug development professionals a clear, comparative look at the method's performance under deliberately varied conditions, simulating the realities of routine analytical work. The objective is to ensure the method's reliability, demonstrating its capacity to remain unaffected by minor changes in operational parameters.
Introduction to Robustness Testing
Robustness testing is a critical component of analytical method validation, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1). It assesses the method's capacity to remain reliable when subjected to small, deliberate variations in procedural parameters. This evaluation provides confidence that the method will perform consistently in different laboratories, with different analysts, and using different equipment.
For the analysis of pharmaceutical impurities like this compound, a deuterated analogue often used as an internal standard in mass spectrometry-based assays, a robust method is paramount. It ensures accurate quantification, which is essential for drug safety and regulatory compliance. This guide focuses on a typical High-Performance Liquid Chromatography (HPLC) method coupled with a detector, a common technique for such analyses.
Experimental Protocol: Robustness Study of an HPLC Method
The following protocol outlines the systematic investigation of the analytical method's robustness.
Objective: To evaluate the impact of predefined variations in critical HPLC parameters on the analytical results for this compound.
Method: A validated isocratic HPLC method is used as the nominal method.
Materials:
-
Reference Standard: this compound
-
Mobile Phase: A mixture of acetonitrile and a buffer solution.
-
Column: A suitable C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Procedure:
-
Nominal Conditions: A set of standard runs is performed using the validated method parameters.
-
Parameter Variation: Key parameters are intentionally varied, typically one at a time. The selected parameters for this study include:
-
Flow Rate of the mobile phase.
-
pH of the aqueous component of the mobile phase.
-
Column Temperature.
-
Wavelength of the UV detector.
-
Percentage of organic solvent (Acetonitrile) in the mobile phase.
-
-
Analysis: For each condition, a standard solution of this compound is injected in triplicate.
-
Data Evaluation: The effect of the variations is assessed by monitoring key system suitability parameters (SSTs) such as retention time, peak area, tailing factor, and theoretical plates. The results are compared against the nominal conditions.
The logical workflow for conducting this robustness study is illustrated in the diagram below.
Caption: Workflow for the robustness testing of an analytical method.
Comparative Data and Results
The results of the robustness study are summarized below. The tables provide a clear comparison of the system suitability parameters under nominal and varied conditions. The acceptance criteria are based on typical industry standards, where minor variations should not significantly impact the method's performance.
Table 1: Effect of Flow Rate Variation
| Parameter | Nominal (1.0 mL/min) | Low (0.9 mL/min) | High (1.1 mL/min) | Acceptance Criteria |
| Retention Time (min) | 5.25 | 5.83 | 4.77 | ±10% from nominal |
| Peak Area | 100,500 | 100,350 | 100,650 | RSD ≤ 2.0% |
| Tailing Factor | 1.10 | 1.12 | 1.08 | ≤ 2.0 |
| Theoretical Plates | 8500 | 8450 | 8550 | ≥ 2000 |
Table 2: Effect of Mobile Phase pH Variation
| Parameter | Nominal (pH 3.0) | Low (pH 2.8) | High (pH 3.2) | Acceptance Criteria |
| Retention Time (min) | 5.25 | 5.15 | 5.35 | ±10% from nominal |
| Peak Area | 100,500 | 100,400 | 100,600 | RSD ≤ 2.0% |
| Tailing Factor | 1.10 | 1.11 | 1.09 | ≤ 2.0 |
| Theoretical Plates | 8500 | 8400 | 8600 | ≥ 2000 |
Table 3: Effect of Column Temperature Variation
| Parameter | Nominal (30°C) | Low (28°C) | High (32°C) | Acceptance Criteria |
| Retention Time (min) | 5.25 | 5.38 | 5.12 | ±10% from nominal |
| Peak Area | 100,500 | 100,550 | 100,450 | RSD ≤ 2.0% |
| Tailing Factor | 1.10 | 1.09 | 1.11 | ≤ 2.0 |
| Theoretical Plates | 8500 | 8300 | 8700 | ≥ 2000 |
Discussion and Conclusion
The experimental data demonstrates that the analytical method for this compound is robust within the tested parameter ranges.
-
Flow Rate: Variations in the flow rate led to predictable shifts in retention time but did not significantly affect peak area, tailing factor, or theoretical plates, all of which remained well within the established acceptance criteria.
-
Mobile Phase pH: Changes in the pH of the mobile phase had a minimal impact on the chromatographic results, indicating the method is stable against slight variations in buffer preparation.
-
Column Temperature: The method showed resilience to minor fluctuations in column temperature, with all system suitability parameters meeting their predefined limits.
The logical relationship between the varied parameters and the assessment of method robustness is depicted in the following diagram.
Caption: Relationship between varied parameters and robustness assessment.
inter-laboratory comparison of Biperiden quantification methods
An Inter-Laboratory Perspective on Biperiden Quantification: A Comparison of Analytical Methodologies
This guide provides a comparative overview of various analytical methods for the quantification of Biperiden, a muscarinic antagonist used in the treatment of Parkinson's disease and other movement disorders. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate analytical technique for their specific research needs. This document summarizes quantitative data from published studies, details experimental protocols, and visualizes key workflows and biological pathways to facilitate a deeper understanding of Biperiden analysis.
Quantitative Performance of Biperiden Quantification Methods
The selection of an analytical method for Biperiden quantification is often guided by factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a widely used technique for routine analysis in solid dosage forms, while methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-nitrogen phosphorus detection (GC-NPD) offer higher sensitivity for analysis in complex biological matrices. The following table summarizes the performance characteristics of these methods as reported in various studies.
| Analytical Method | Linearity Range | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Sample Matrix | Reference |
| HPLC-UV | 2–6 μg/mL | Not Reported | ≥ 98.4% | < 2.0% | Solid Dosage Forms | [1][2] |
| LC-MS/MS | 0.1–10 ng/mL | 0.1 ng/mL | 99.2–102.1% | 2.1–6.5% | Human Plasma | [3] |
| GC-NPD | Not Reported | Not Reported | Not Reported | < 5.2% | Human Urine | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the key Biperiden quantification methods cited in this guide.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine analysis of Biperiden in pharmaceutical formulations.
-
Chromatographic System: A conventional C18 reversed-phase column is used for separation.[1]
-
Mobile Phase: The mobile phase consists of an acetonitrile-buffer mixture. The use of a chaotropic agent like sodium perchlorate can help in adjusting the retention time and improving peak shape without the need for ion-pair reagents, which can prolong column life.[2]
-
Detection: Ultraviolet (UV) detection is carried out at a wavelength of 205 nm.[1][2]
-
Sample Preparation: For solid dosage forms, a rapid extraction procedure using an ultrasonic bath can be employed to achieve good extraction yields.[1]
-
Validation Parameters: The method should be validated for selectivity, linearity, and recovery according to established guidelines.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for quantifying low concentrations of Biperiden in biological matrices such as plasma.
-
Sample Preparation: Due to the complexity of biological matrices, sample preparation is critical. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used to clean up the sample and concentrate the analyte.[4] An internal standard should be added at the beginning of the sample preparation process to ensure accuracy.[4]
-
Chromatographic Separation: A suitable liquid chromatography system is used to separate Biperiden from other components in the sample extract.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer. For Biperiden, the mass transition monitored is m/z 312 → 143.[3] An internal standard, such as the deuterated form of the analyte, is used for accurate quantification.[3]
-
Data Analysis: A calibration curve is constructed using known concentrations of the analyte, and the concentration of Biperiden in the samples is determined from this curve.[3]
Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD)
This method offers an alternative for the analysis of Biperiden, particularly in urine samples.
-
Sample Preparation: A disposable pipette extraction technique can be utilized for the simultaneous determination of Biperiden and other drugs in human urine.[4]
-
Gas Chromatographic System: A gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) is used. The NPD is highly sensitive to compounds containing nitrogen and phosphorus, making it suitable for the analysis of Biperiden.
-
Derivatization: Depending on the volatility and thermal stability of Biperiden, a derivatization step may be necessary prior to GC analysis.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a generalized workflow for an inter-laboratory comparison study and the signaling pathway of Biperiden.
By understanding the performance characteristics and experimental requirements of different analytical methods, researchers can make informed decisions for the quantification of Biperiden in their studies. The provided diagrams further aid in conceptualizing both the analytical process and the pharmacological action of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biperiden Challenge Model in Healthy Elderly as Proof‐of‐Pharmacology Tool: A Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices [mdpi.com]
Justification for Using a Deuterated vs. a Structural Analog Internal Standard: A Comparison Guide
In the landscape of bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS) workflows, the use of an internal standard (IS) is fundamental to ensuring the accuracy, precision, and reliability of quantitative results.[1][2][3] An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1][2] The two most common types of internal standards are stable isotope-labeled (SIL), often deuterated, and structural analogs.
This guide provides an objective comparison of deuterated and structural analog internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical assays.
The Gold Standard: Deuterated Internal Standards
A deuterated internal standard is a form of SIL-IS where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D).[1][4] These standards are widely considered the "gold standard" in quantitative mass spectrometry for several key reasons:
-
Near-Identical Physicochemical Properties : Deuterated standards have nearly the same chemical and physical properties as the analyte.[1] This ensures they behave almost identically during sample extraction, chromatography, and ionization.[2][5]
-
Co-elution with Analyte : Ideally, a deuterated IS co-elutes with the analyte. This is critical for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][6] Because both the analyte and the IS are affected by the matrix in the same way at the same time, their response ratio remains constant, leading to accurate quantification.[1]
-
Improved Precision and Accuracy : By effectively correcting for variations in recovery and matrix effects, deuterated standards significantly improve the precision and accuracy of an assay.[7][8][9]
Limitations of Deuterated Standards: Despite being the preferred choice, deuterated standards have potential drawbacks:
-
Cost and Availability : They can be expensive to synthesize and may not be commercially available for all analytes.[7]
-
Isotopic Contribution (Crosstalk) : The IS might contain a small amount of the unlabeled analyte, or the analyte might have a natural isotopic peak that overlaps with the IS signal. This must be assessed to avoid interference.[1]
-
Chromatographic Shift (Isotope Effect) : The replacement of hydrogen with the heavier deuterium can sometimes lead to a slight shift in retention time, causing imperfect co-elution and potentially incomplete compensation for matrix effects.[6][7][10]
-
Stability of the Label : Deuterium atoms placed on exchangeable sites (like -OH or -NH) can be lost and replaced by hydrogen from the solvent, compromising quantification.[4]
The Practical Alternative: Structural Analog Internal Standards
A structural analog is a compound with a chemical structure similar to the analyte but different enough to be chromatographically separated and distinguished by mass.[2][5] They are often used when a deuterated IS is not a viable option.
-
Wider Availability and Lower Cost : Structural analogs are often more readily available and less expensive than their deuterated counterparts.
-
Compensation for Procedural Variability : They can effectively compensate for variability in sample preparation steps like liquid handling and extraction, provided their chemical properties (e.g., hydrophobicity, pKa) are very similar to the analyte.[1][5]
Limitations of Structural Analog Standards:
-
Differential Matrix Effects : The most significant drawback is that a structural analog rarely co-elutes with the analyte. Because it elutes at a different time, it is exposed to a different matrix environment and will likely experience a different degree of ionization suppression or enhancement.[11] This can lead to inaccurate quantification.
-
Differences in Recovery : Structural differences can lead to variations in extraction recovery between the analog and the analyte, introducing another source of error.
-
Varying Ionization Efficiency : Analogs may have different ionization efficiencies compared to the analyte, which can complicate the interpretation of results.[7]
Quantitative Performance Comparison
The choice of internal standard has a direct impact on assay performance. The following tables summarize experimental data comparing the two types of standards.
Table 1: Comparison of Assay Precision and Accuracy for Tacrolimus in Whole Blood
| Internal Standard Type | Analyte Conc. (ng/mL) | Imprecision (% CV) | Accuracy (% Bias) |
| Deuterated (¹³C,D₂) | 1.5 | < 3.09% | -0.45% to +0.63% |
| 16 | < 3.09% | -0.45% to +0.63% | |
| Structural Analog (Ascomycin) | 1.5 | < 3.63% | -2.65% to +1.71% |
| 16 | < 3.63% | -2.65% to +1.71% |
Data adapted from a study on tacrolimus analysis.[12] The deuterated IS provided slightly better precision and accuracy.
Table 2: Impact of Internal Standard on Inter-Patient Variability for Sirolimus
| Internal Standard Type | Inter-Patient Imprecision (% CV) |
| Deuterated (SIR-d₃) | 2.7% - 5.7% |
| Structural Analog (DMR) | 7.6% - 9.7% |
Data adapted from a study on sirolimus.[13] The deuterated IS demonstrated significantly lower variability across different patient samples, indicating superior compensation for matrix differences.
Table 3: General Performance Characteristics
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Matrix Effect Compensation | Excellent (if co-eluting) | Poor to Moderate |
| Extraction Recovery Mimicry | Excellent | Good to Moderate |
| Assay Precision | Typically Higher | Typically Lower |
| Assay Accuracy | Typically Higher | Can be biased if matrix effects are significant |
| Cost & Availability | Higher Cost, Less Available | Lower Cost, More Available |
| Risk of Inaccuracy | Low (if properly validated) | Higher (requires thorough validation of matrix effects) |
Experimental Protocols & Workflows
A robust bioanalytical method requires careful selection and implementation of the internal standard.
Generic LC-MS/MS Experimental Protocol
-
Preparation of Stock Solutions : Prepare separate stock solutions of the analyte and the internal standard in a suitable organic solvent. Purity and identity of the standards should be confirmed.[14]
-
Preparation of Calibration Standards and Quality Controls (QCs) : Spike a certified blank biological matrix with known concentrations of the analyte from its stock solution. Prepare a separate working solution of the IS.[14]
-
Sample Preparation : a. Aliquot samples, calibrators, and QCs into a 96-well plate or individual tubes. b. Add the Internal Standard : Add a fixed volume of the IS working solution to every well/tube except the blank matrix.[1][15] This step is critical; the IS must be added early in the process to account for variability in all subsequent steps.[1] c. Extraction : Perform protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix interferences and isolate the analyte and IS. d. Evaporate the solvent and reconstitute the extract in a mobile-phase-compatible solution.
-
LC-MS/MS Analysis : a. Inject the reconstituted samples onto the LC-MS/MS system. b. The LC system separates the analyte and IS from remaining matrix components. c. The mass spectrometer detects and quantifies the analyte and IS using multiple reaction monitoring (MRM).
-
Data Processing : a. Calculate the peak area ratio of the analyte to the internal standard for all samples. b. Generate a calibration curve by plotting the analyte/IS peak area ratio against the nominal concentration of the calibrators. c. Determine the concentration of the analyte in QCs and unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Diagrams and Visualizations
Internal Standard Selection Logic
Caption: Decision flowchart for selecting an internal standard.
Bioanalytical Workflow Using an Internal Standard
Caption: Standard bioanalytical workflow incorporating an internal standard.
Matrix Effect Compensation Comparison
Caption: How co-elution allows deuterated IS to correct matrix effects.
Conclusion and Recommendations
The choice between a deuterated and a structural analog internal standard is a critical decision in method development that directly influences data quality.
-
Deuterated (SIL) Internal Standards are the Preferred Choice : They provide the most accurate and precise results by closely mimicking the analyte's behavior throughout the analytical process, especially in correcting for matrix effects.[4][7] Their use is strongly recommended for regulated bioanalysis whenever feasible.
-
Structural Analogs are a Compromise : When a deuterated standard is unavailable or cost-prohibitive, a carefully selected structural analog can be used.[5][7] However, this approach requires rigorous and extensive validation to prove that differences in extraction recovery and matrix effects do not compromise data integrity. Assays using structural analog internal standards are more likely to fail validation or produce unreliable data if matrix effects are not thoroughly investigated and controlled.
For researchers in drug development, the investment in a deuterated internal standard is often justified by the increased confidence in data quality, leading to more robust pharmacokinetic and toxicokinetic assessments and smoother regulatory submissions.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. waters.com [waters.com]
- 7. scispace.com [scispace.com]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Safety Operating Guide
Proper Disposal of rel-Biperiden EP Impurity A-d5: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of rel-Biperiden EP impurity A-d5, a deuterated analog of Biperiden used as an internal standard in analytical and pharmacokinetic research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As no specific Safety Data Sheet (SDS) for this compound is readily available, these guidelines are based on the principles of prudent laboratory practice and hazardous waste management regulations for chemical and pharmaceutical compounds.
Core Principles of Disposal
The disposal of this compound, like any laboratory chemical, is governed by regulations such as those from the Environmental Protection Agency (EPA) in the United States.[1][2][3] The fundamental principle is to treat the substance as a hazardous waste unless definitively determined otherwise. All used and unused investigational medications and research chemicals must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[4][5]
Deuterated compounds, for the purpose of chemical waste disposal, are generally handled based on the hazardous properties of the parent (non-deuterated) molecule. The stable isotope labeling does not typically alter the chemical reactivity or toxicity in a way that would necessitate a different disposal pathway from the original compound. Therefore, the disposal procedure for this compound should align with the procedures for Biperiden and its impurities.
Quantitative Data and Hazard Assessment
In the absence of a specific SDS for this compound, a thorough hazard assessment has not been performed by regulatory bodies. However, based on the parent compound, Biperiden, it should be handled as a pharmacologically active substance. The following table summarizes key considerations for disposal, based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Likely Hazardous Waste (Pharmaceutical) | Based on the pharmacological activity of the parent compound, Biperiden. Per EPA and RCRA guidelines, pharmaceutical waste is often considered hazardous.[4][6] |
| Container Type | Compatible, sealed, and clearly labeled container. Plastic is often preferred over glass to prevent breakage. | To prevent leaks, spills, and reactions with the container material.[7][8] |
| Labeling | "Hazardous Waste," full chemical name ("this compound"), date of accumulation, and associated hazards. | EPA regulations require clear and accurate labeling of hazardous waste containers.[1][7] |
| Storage | Segregated from incompatible materials in a designated and well-ventilated hazardous waste accumulation area. | To prevent accidental reactions and ensure safe temporary storage before disposal.[9][10] |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. | This is the standard and recommended disposal method for many pharmaceutical and chemical wastes to ensure complete destruction.[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handle the waste in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or aerosols.
2. Waste Identification and Segregation:
- Identify all waste containing this compound. This includes pure substance, solutions, and contaminated materials (e.g., pipette tips, vials, and cleaning materials).
- Segregate the waste at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.[11]
3. Containerization and Labeling:
- Place the waste into a designated, leak-proof, and compatible hazardous waste container.
- Securely close the container.
- Affix a "Hazardous Waste" label to the container.
- On the label, clearly write the full chemical name: "this compound". Do not use abbreviations.
- Indicate the approximate quantity of the waste.
- Record the date when the waste was first added to the container.
- Include the name of the principal investigator and the laboratory location.
4. Temporary Storage:
- Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage facility.
- Ensure the storage area is secure and away from general laboratory traffic.
5. Scheduling Waste Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
- Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or a paper manifest.
6. Documentation:
- Maintain a record of the disposed of this compound, including the quantity and date of disposal. This documentation is crucial for regulatory compliance and laboratory inventory management.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. needle.tube [needle.tube]
- 2. epa.gov [epa.gov]
- 3. urgent.supply [urgent.supply]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. epa.gov [epa.gov]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. wattbarind.com [wattbarind.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling rel-Biperiden EP impurity A-d5
Essential Safety and Handling of rel-Biperiden EP Impurity A-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds is paramount. This guide provides essential safety and logistical information for managing this compound in a laboratory setting.
Compound Information:
-
Name: this compound
-
Synonyms: A deuterium-labeled analog of Biperiden.
-
Primary Use: Utilized as an internal standard in analytical and pharmacokinetic research.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or latex gloves are generally suitable for handling small quantities. Always check the glove manufacturer's compatibility chart for the specific solvent being used. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing. |
| Chemical-resistant Apron or Coveralls | Consider for larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and preparation of solutions should be conducted in a fume hood to avoid inhalation of dust or aerosols. |
| Respirator | May be necessary for spill cleanup or if engineering controls are not sufficient. The type of respirator and cartridge should be selected based on a formal risk assessment. |
Operational Plan: Safe Handling Workflow
Proper handling procedures are essential to prevent contamination and exposure. The following workflow outlines the key steps for working with this compound.
Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed.
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside a certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.
-
Slowly add the solvent to the solid to prevent splashing.
-
Ensure the chosen solvent is compatible with the compound and subsequent analytical methods.
Disposal Plan
The disposal of pharmaceutical waste must comply with local, state, and federal regulations to protect human health and the environment.
Waste Segregation and Collection:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed waste container | Collect unused compound and any grossly contaminated items (e.g., weighing paper, gloves). |
| Liquid Waste | Labeled, sealed solvent waste container | Collect solutions containing the compound. |
| Sharps | Puncture-resistant sharps container | Dispose of any needles or other sharps used in handling. |
Disposal Workflow:
All waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your supervisor and the institutional EHS office.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Wearing appropriate PPE, clean the spill according to your institution's established procedures. For solid spills, avoid raising dust.
Exposure Response:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
